Technical Documentation Center

7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid

Core Science & Biosynthesis

Foundational

Structural and Physicochemical Profiling of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic Acid: A Bifunctional Heterocyclic Scaffold

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Elucidation In modern drug discovery and medicinal chemistry, hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Elucidation

In modern drug discovery and medicinal chemistry, highly functionalized indole scaffolds serve as privileged structures. 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS: 1367968-89-5) is a specialized, bifunctional building block that offers unique synthetic versatility. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system governed by its electronic distribution and amphoteric nature.

Mechanistic Causality of the Substitution Pattern

The specific substitution pattern of this molecule dictates its stability and reactivity:

  • C2 and C3 Dimethylation: Unsubstituted indoles are notoriously susceptible to electrophilic aromatic substitution and oxidative dimerization at the C2 and C3 positions. By fully methylating these positions, the pyrrole ring is sterically protected and electronically enriched via hyperconjugation, forcing subsequent reactivity to the benzene ring.

  • The Push-Pull Electronic System: The molecule features an electron-donating primary amine at C7 and an electron-withdrawing carboxylic acid at C5. This creates a resonance-stabilized "push-pull" system across the aromatic core. This electronic communication slightly attenuates the basicity of the amine and the acidity of the carboxylic acid compared to their isolated phenyl counterparts.

Physicochemical Profiling

Understanding the physicochemical profile of this compound is critical for predicting its behavior in biological assays and formulation workflows. Because the molecule contains both an acidic (-COOH) and a basic (-NH2) functional group, it exhibits pH-dependent zwitterionic behavior, which profoundly impacts its solubility and lipophilicity (LogD).

Quantitative Data Summary

The following table synthesizes the core physicochemical properties of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid, derived from structural calculations and baseline chemical registry data 12.

PropertyValueCausality / Implication for Drug Design
Chemical Name 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acidStandardized IUPAC nomenclature.
CAS Registry Number 1367968-89-5Unique identifier for procurement and safety tracking.
Molecular Formula C11H12N2O2-
Molecular Weight 204.23 g/mol Highly favorable for Fragment-Based Drug Design (FBDD).
Topological Polar Surface Area 79.1 ŲOptimal for membrane permeability (< 90 Ų suggests good CNS penetration potential).
Hydrogen Bond Donors 4(COOH, NH2, Indole NH) High capacity for target binding.
Hydrogen Bond Acceptors 3(C=O, C-OH, NH2) Balances the high donor count.
Predicted pKa (Acidic) ~4.0 - 4.5Deprotonation of the C5-COOH.
Predicted pKa (Basic) ~4.5 - 5.5Protonation of the C7-NH2.

Mechanistic Pathways & Logical Relationships

The amphoteric nature of this compound means its ionization state is entirely dependent on the pH of the surrounding medium. This logical relationship is mapped below.

Ionization Cation Cation Zwitterion Zwitterionic State pH 4.0 - 5.5 NH3+, COO- Cation->Zwitterion Deprotonation of COOH (pKa1 ~ 4.0) Anion Anion Zwitterion->Anion Deprotonation of NH3+ (pKa2 ~ 5.5)

Figure 1: pH-dependent ionization states of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and an internal check to prevent downstream failure.

Protocol A: Potentiometric Determination of pKa and Isoelectric Point (pI)

Objective: To empirically determine the ionization constants, which dictate the compound's solubility profile.

  • Sample Preparation: Prepare a 1 mM solution of the compound in a 0.15 M KCl background electrolyte.

    • Causality: Maintaining a constant high ionic strength ensures that activity coefficients remain stable throughout the titration, preventing Nernstian drift at the electrode.

  • Solvent Selection & Blanking: Due to the likelihood of zwitterionic precipitation at the isoelectric point, prepare the solution in a 30% Methanol/Water co-solvent system. Run a blank titration of the solvent system alone.

    • Self-Validation: Subtract the blank curve from the sample curve. If the resulting derivative curve lacks sharp inflection points, the compound has precipitated. Visually inspect for turbidity.

  • Titration & Extrapolation: Titrate using standardized 0.1 M HCl and 0.1 M KOH. Apply the Yasuda-Shedlovsky extrapolation method across multiple co-solvent ratios (e.g., 30%, 40%, 50% MeOH) to calculate the theoretical aqueous pKa.

Protocol B: Orthogonal Functionalization (C5 Amide Coupling)

Objective: To selectively couple an aliphatic amine to the C5-carboxylic acid without causing self-polymerization with the intrinsic C7-amino group.

  • Activation: Dissolve 1.0 eq of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at 0°C.

    • Causality: HATU is selected over traditional EDC/HOBt because it rapidly forms a highly reactive HOAt ester. The low temperature and rapid activation kinetically favor the desired reaction over intermolecular self-polymerization. DIPEA acts as a non-nucleophilic base.

  • Coupling: Add 1.1 eq of the target primary aliphatic amine. Allow the reaction to warm to room temperature.

    • Self-Validation: Monitor via LC-MS every 30 minutes. Specifically extract the ion chromatogram (EIC) for the mass of the dimer ( [2M−H2​O+H]+ ). If dimerization exceeds 5%, halt the reaction and pivot to a C7-Boc protection strategy.

  • Workup: Quench with brine and extract with EtOAc. Wash the organic layer with a 5% aqueous citric acid solution.

    • Causality: The mild acidic wash removes excess unreacted aliphatic amines and DIPEA. Because the C7-amino group is weakly basic (due to the electron-withdrawing effect of the newly formed C5 amide), the target product remains safely in the organic layer.

Workflow Start 7-Amino-2,3-dimethyl-1H-indole -5-carboxylic acid Prep Sample Preparation (Standardized Solutions) Start->Prep pKa Potentiometric Titration (pKa Determination) Prep->pKa LogD Shake-Flask Method (LogD/LogP Profiling) Prep->LogD NMR NMR & LC-MS (Structural Verification) Prep->NMR Data Data Synthesis & Zwitterion Modeling pKa->Data LogD->Data NMR->Data

Figure 2: Comprehensive physicochemical characterization and validation workflow.

Conclusion

7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid is a highly versatile, structurally protected building block. Its 2,3-dimethylation prevents oxidative degradation, while its push-pull electronic system provides a unique pKa profile that can be leveraged in orthogonal synthetic workflows. By treating the experimental protocols as self-validating systems, researchers can reliably incorporate this scaffold into complex drug discovery pipelines.

References

Sources

Exploratory

In Vitro Biological Activity of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic Acid: A Privileged Scaffold for Targeted Therapeutics

Executive Summary In the landscape of early-stage drug discovery, heavily functionalized heterocyclic building blocks are the lifeblood of lead generation. 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS: 1367968-8...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the landscape of early-stage drug discovery, heavily functionalized heterocyclic building blocks are the lifeblood of lead generation. 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS: 1367968-89-5)[1] represents a highly privileged pharmacophore. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic, multi-point interaction hub. This whitepaper deconstructs the structural rationale of this scaffold, synthesizes its in vitro biological activity across diverse therapeutic areas, and establishes self-validating experimental protocols for its evaluation.

Structural Rationale & Pharmacophore Mapping

The intrinsic value of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid lies in its precise substitution pattern, which pre-organizes the molecule for high-affinity target engagement while mitigating common metabolic liabilities.

  • 2,3-Dimethyl Substitution: Unsubstituted indoles are highly susceptible to electrophilic attack and oxidative metabolism (e.g., via Cytochrome P450 enzymes) at the electron-rich C2 and C3 positions. Methylation at these sites acts as a steric shield, significantly enhancing in vitro microsomal stability while driving lipophilic interactions within hydrophobic protein pockets[2][3].

  • 5-Carboxylic Acid: This moiety serves a dual purpose. Synthetically, it is a versatile handle for amide coupling to explore chemical space. Biologically, it acts as a critical electrostatic anchor, frequently forming salt bridges with basic amino acid residues in the solvent-exposed regions of kinase ATP-binding sites[4].

  • 7-Amino Group: Positioned strategically on the benzenoid ring, the primary amine acts as a potent hydrogen bond donor and acceptor. In kinase inhibitor design, this group frequently engages the highly conserved hinge region, dictating binding orientation and selectivity.

Pharmacophore Compound 7-Amino-2,3-dimethyl- 1H-indole-5-carboxylic acid Amino 7-Amino Group Compound->Amino Dimethyl 2,3-Dimethyl Group Compound->Dimethyl Carboxyl 5-Carboxylic Acid Compound->Carboxyl Kinase Hinge Region (H-Bonding) Amino->Kinase Donates/Accepts Hydrophobic Hydrophobic Pocket (Steric Fit/VDW) Dimethyl->Hydrophobic Lipophilicity Solvent Solvent Interface (Salt Bridges) Carboxyl->Solvent Electrostatic

Fig 1: Pharmacophore mapping of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid.

In Vitro Biological Activity Profile

When this scaffold is integrated into larger molecular frameworks, the resulting derivatives exhibit profound in vitro biological activities across a spectrum of challenging targets.

Oncology: Kinase Inhibition & Cytotoxicity

Indole-5-carboxylic acid derivatives have been extensively characterized as potent inhibitors of Haspin kinase , an atypical kinase critical for cell division. In vitro FRET analyses demonstrate that functionalizing the C5-carboxylic acid yields inhibitors with low nanomolar potency, synergizing with paclitaxel in 2D and 3D cellular models[4]. Furthermore, related indole-5-carboxylic acid scaffolds have been utilized to design multi-targeted kinase inhibitors, achieving >50% inhibition of SRC and PDGFRA kinases at 100 nM concentrations[5].

Beyond targeted kinase inhibition, the 2,3-dimethylindole core inherently drives potent phenotypic responses. In vitro cytotoxicity studies reveal that 2,3-dimethylindole derivatives exhibit remarkable efficacy against lung and pancreatic carcinoma cell lines, with IC50 values plunging into the low nanomolar range (2.5 - 3.2 nM)[3].

Metabolic Disorders: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a premier target for type 2 diabetes and obesity. Fusing the indole-carboxylic acid architecture with complex triterpenoids (like glycyrrhetinic acid) generates potent PTP1B inhibitors. In vitro enzyme kinetics assays show these derivatives achieve IC50 values ranging from 2.5 to 10.1 µM, acting as non-competitive inhibitors that significantly outperform standard positive controls like ursolic acid.

Antimicrobial Efficacy

The versatility of the scaffold extends to infectious diseases. Recent studies have demonstrated that converting the indole-5-carboxylic acid into novel oxazepine derivatives yields compounds with significant in vitro antibacterial activity against resistant bacterial strains, validated via diffusion plate methodologies[6].

Quantitative Data Summary
Scaffold / Derivative ClassPrimary Target / AssayObserved Activity (IC50/EC50)Key Structural Driver
Indole-5-carboxylic acid amides Haspin KinaseLow nanomolar (<10 nM)C5-amide H-bonding[4]
2,3-Dimethylindoles Lung/Pancreatic Carcinoma2.5 - 3.2 nM (Cytotoxicity)C2,C3-dimethyl lipophilicity[3]
Indole-glycyrrhetinic acid PTP1B Enzyme2.5 - 10.1 µMIndole fusion enhancing binding
Indole-5-COOH / 7-Azaindoles SRC / PDGFRA Kinases>50% inhibition at 100 nMMulti-target hinge binding[5]

Self-Validating In Vitro Evaluation Protocols

To accurately assess the biological activity of compounds derived from 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid, the experimental design must account for the intrinsic properties of the indole ring. Indoles are naturally fluorescent (excitation ~280 nm, emission ~340-400 nm). Therefore, standard fluorescence intensity assays are prone to false positives/negatives due to compound auto-fluorescence.

As a countermeasure, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical assays. TR-FRET utilizes lanthanide fluorophores with long emission half-lives, allowing a microsecond time delay before measurement, which completely eliminates the short-lived auto-fluorescence background of the indole core.

Protocol A: Self-Validating TR-FRET Kinase Assay

Objective: Determine the IC50 of indole-derived compounds against target kinases (e.g., Haspin, SRC).

  • Compound Preparation: Dissolve the compound in 100% LC-MS grade DMSO to a 10 mM stock. Use acoustic liquid handling (Echo 550) to dispense a 10-point, 3-fold serial dilution directly into a 384-well low-volume assay plate.

  • Enzyme/Substrate Addition: Add 5 µL of the Kinase/Substrate mixture (e.g., Haspin kinase + biotinylated peptide substrate) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of ATP solution (at the predetermined Km for the specific kinase) to initiate the reaction. Incubate at 25°C for 60 minutes.

  • Detection & Quenching: Add 10 µL of TR-FRET detection buffer containing EDTA (to quench kinase activity by chelating Mg2+), Europium-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 30 minutes.

  • Data Acquisition: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 615 nm).

  • Self-Validation & QC Logic:

    • Positive Control: Staurosporine (1 µM) must show >95% inhibition.

    • Negative Control: 0.1% DMSO vehicle must define the 0% inhibition baseline.

    • Artifact Control: Wells containing compound + detection reagents (no enzyme) must be evaluated to ensure the indole derivative does not directly quench the Europium or APC signal.

    • System Integrity: Calculate the Z'-factor; the assay is only validated if Z' > 0.6.

Protocol B: 3D Spheroid Cytotoxicity Assay (CellTiter-Glo 3D)

Objective: Evaluate the phenotypic anti-cancer activity of 2,3-dimethylindole derivatives in a physiologically relevant 3D model[3].

  • Cell Seeding: Seed target carcinoma cells (e.g., A549 lung carcinoma) at 1,000 cells/well in 96-well ultra-low attachment (ULA) plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.

  • Compound Treatment: Add the indole derivatives (10-point dose-response, 0.1% final DMSO concentration) to the spheroids. Incubate for 96 hours at 37°C, 5% CO2.

  • Viability Assessment: Add an equal volume of CellTiter-Glo 3D Reagent (promotes spheroid lysis and ATP-dependent luminescence). Shake for 5 minutes, then incubate in the dark for 25 minutes.

  • Readout & Validation: Measure luminescence. The protocol is self-validated by comparing the dose-response curve of the indole derivative against a known cytotoxic agent (e.g., Doxorubicin) and confirming that vehicle-treated spheroids maintain structural integrity via brightfield microscopy prior to lysis.

Workflow cluster_assays Parallel In Vitro Screening Compound Compound Prep (10 mM in DMSO) Dilution Acoustic Dispensing (10-Point Titration) Compound->Dilution Biochem TR-FRET Kinase Assay (Target Engagement) Dilution->Biochem Cellular 3D Spheroid Viability (Phenotypic Response) Dilution->Cellular Validation Self-Validation Logic (Z'-factor > 0.6, Artifact Check) Biochem->Validation Cellular->Validation Analysis Non-Linear Regression (IC50 / EC50 Determination) Validation->Analysis

Fig 2: Self-validating in vitro screening workflow for indole derivatives.

References

  • National Institutes of Health (PMC). (n.d.). A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. Retrieved from[Link]

  • ResearchGate. (2014). Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles. Retrieved from[Link]

  • ACS Publications. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2021). Indole- and Pyrazole-Glycyrrhetinic Acid Derivatives as PTP1B Inhibitors: Synthesis, In Vitro and In Silico Studies. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, Characterization, and Evaluation of the Biological Activity of Novel Oxazepine Compounds Derived From Indole-5-Carboxylic Acid. Retrieved from [Link]

Sources

Foundational

Pharmacokinetic Profiling and ADME Characterization of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid: A Preclinical Guide

Executive Summary 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS: 1367968-89-5) is a highly functionalized indole derivative utilized as a critical building block and intermediate in the synthesis of novel therape...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS: 1367968-89-5) is a highly functionalized indole derivative utilized as a critical building block and intermediate in the synthesis of novel therapeutics[1]. As an active pharmaceutical ingredient (API) precursor, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount for downstream drug design.

This technical whitepaper provides a comprehensive, predictive, and protocol-driven pharmacokinetic (PK) guide for this specific molecule. By analyzing its distinct structural motifs—the lipophilic 2,3-dimethyl indole core, the hydrogen-bonding 7-amino group, and the ionizable 5-carboxylic acid—we establish a rational framework for its preclinical evaluation.

Physicochemical Drivers of Pharmacokinetics

The pharmacokinetic behavior of any small molecule is fundamentally dictated by its physicochemical properties. For 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid, the structural functionalization creates a complex interplay between lipophilicity and ionization:

  • 5-Carboxylic Acid (pKa ~4.0 - 5.0): At a physiological pH of 7.4, this moiety is predominantly ionized (deprotonated). This ionization significantly reduces passive transcellular permeability across lipid bilayers. However, it makes the compound a prime candidate for active transport via Organic Anion Transporters (OATs) in the renal proximal tubules and hepatic sinusoids.

  • 7-Amino Group: This primary amine acts as both a hydrogen bond donor and acceptor. It increases the polar surface area (PSA), which can restrict blood-brain barrier (BBB) penetration but enhances aqueous solubility compared to unsubstituted indoles.

  • 2,3-Dimethyl Indole Core: The methyl groups act as lipophilic anchors, increasing the compound's affinity for plasma proteins (e.g., human serum albumin)[2]. Importantly, these allylic/benzylic methyl groups are classic "soft spots" for oxidative metabolism by Cytochrome P450 (CYP450) enzymes[3].

Predicted Pharmacokinetic Parameters
ParameterPredicted Value RangeMechanistic Rationale
LogD (pH 7.4) 0.5 – 1.2Ionization of the carboxylic acid reduces overall lipophilicity at physiological pH.
Plasma Protein Binding > 85%High binding affinity driven by the acidic moiety interacting with albumin binding sites.
Hepatic Extraction Ratio Moderate (0.3 - 0.6)Balanced by CYP-mediated oxidation of methyl groups and UGT-mediated glucuronidation.
Primary Excretion Route Renal & BiliaryHigh polarity of phase II metabolites favors active renal secretion and biliary efflux.

In Vitro Absorption: Caco-2 Permeability Profiling

To accurately predict the intestinal absorption of this compound, the Caco-2 cell monolayer assay is the gold standard[4]. Because the compound possesses a carboxylic acid, its absorption will be highly pH-dependent.

Standardized Caco-2 Protocol

Causality Check: This protocol utilizes a pH gradient (Apical pH 6.5 / Basolateral pH 7.4) to accurately mimic the microclimate of the human jejunum, preventing the artificial underestimation of absorption that occurs if both chambers are kept at pH 7.4.

  • Cell Seeding & Culture: Seed Caco-2 cells on polycarbonate filter supports (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow for full enterocyte-like differentiation and tight junction formation[4].

  • System Validation (Self-Validating Step): Before the assay, measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 250 Ω·cm². Co-incubate with Lucifer Yellow (a paracellular marker); rejection must be >99% to ensure monolayer integrity.

  • Dosing: Prepare a 10 µM solution of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid in HBSS buffer. Apply to the apical chamber (pH 6.5) for A-to-B permeability, or the basolateral chamber (pH 7.4) for B-to-A permeability.

  • Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the equation:

    Papp​=(dQ/dt)/(C0​×A)

    (Where dQ/dt is the steady-state flux, C0​ is the initial concentration, and A is the surface area).

Metabolic Stability and Biotransformation

Indole derivatives undergo extensive hepatic metabolism[2]. The functional groups on 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid dictate three distinct biotransformation pathways:

  • Phase I Oxidation: CYP450 enzymes (likely CYP1A2 and CYP3A4) will target the 2,3-dimethyl groups, leading to aliphatic hydroxylation[3].

  • Phase II Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) will conjugate the 5-carboxylic acid to form an acyl glucuronide, facilitating rapid renal clearance.

  • Phase II N-Acetylation: N-acetyltransferases (NATs) may target the 7-amino group, forming an acetamido derivative.

Metabolism Parent 7-Amino-2,3-dimethyl- 1H-indole-5-carboxylic acid CYP CYP450 Oxidation (Dimethyl Groups) Parent->CYP UGT UGT Glucuronidation (Carboxylic Acid) Parent->UGT NAT NAT N-Acetylation (Amino Group) Parent->NAT Met1 Hydroxymethyl Metabolites CYP->Met1 Met2 Acyl Glucuronide Conjugate UGT->Met2 Met3 7-Acetamido Derivative NAT->Met3

Predicted Phase I and Phase II biotransformation pathways.

Human Liver Microsome (HLM) Intrinsic Clearance Protocol

To quantify Phase I metabolic stability, the HLM intrinsic clearance assay is utilized[5].

  • Preparation: Prepare a reaction mixture containing pooled human liver microsomes (0.5 mg/mL protein) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-generating system (1 mM final concentration). Causality Check: A negative control lacking NADPH must be run concurrently to differentiate CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

  • Quenching: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the depletion half-life ( t1/2​ ) and calculate intrinsic clearance ( CLint​ ).

In Vivo Pharmacokinetic Workflow

To bridge in vitro predictions to systemic exposure, an in vivo PK study in rodent models (e.g., Sprague-Dawley rats) is required. The workflow below outlines the standard operating procedure for capturing the concentration-time profile of the compound.

PK_Workflow Dose 1. In Vivo Dosing (IV/PO in Sprague-Dawley Rats) Sample 2. Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24 hrs) Dose->Sample Prep 3. Plasma Protein Precipitation & Centrifugation Sample->Prep LCMS 4. LC-MS/MS Quantification (MRM Mode) Prep->LCMS NCA 5. Non-Compartmental Analysis (Derivation of CL, Vd, AUC, F%) LCMS->NCA

Standardized in vivo pharmacokinetic experimental workflow.

Data Analysis (Non-Compartmental Analysis)

Following LC-MS/MS quantification, Phoenix WinNonlin software is typically used to perform Non-Compartmental Analysis (NCA). Key parameters derived include:

  • Area Under the Curve ( AUC0−∞​ ): Represents total systemic exposure.

  • Clearance ( CL ): The volume of plasma cleared of the drug per unit time. For this compound, clearance is expected to be a composite of hepatic metabolism and renal excretion.

  • Volume of Distribution ( Vss​ ): Due to high plasma protein binding and the acidic nature of the molecule, Vss​ is predicted to be relatively low (restricted primarily to extracellular fluid).

  • Absolute Bioavailability ( F% ): Calculated as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​) .

References

  • BLDpharm. "1367968-89-5 | 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid." BLD Pharm.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols.
  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition.
  • ResearchGate. "A REVIEW ON PHARMACOLOGICAL EVALUATION OF INDOLE DERIVATIVES FOR ANTIFUNGAL THERAPY." ResearchGate.
  • Benchchem. "1-(1-methyl-1H-indol-3-yl)propan-2-amine Metabolism." Benchchem.

Sources

Exploratory

The Pharmacological Landscape of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic Acid Derivatives: A Technical Guide

Executive Summary In modern drug discovery, the indole nucleus is a privileged scaffold, but specific substitution patterns dictate profound shifts in pharmacological targeting. 7-Amino-2,3-dimethyl-1H-indole-5-carboxyli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the indole nucleus is a privileged scaffold, but specific substitution patterns dictate profound shifts in pharmacological targeting. 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS: 1367968-89-5) serves as a highly versatile heterocyclic building block[1]. The 2,3-dimethyl-indole core provides a rigid, hydrophobic geometry capable of deep insertion into lipophilic receptor pockets, while the 5-carboxylic acid and 7-amino groups serve as critical vectors for hydrogen bonding and synthetic functionalization[2]. This whitepaper explores the two primary pharmacological axes derived from this scaffold: non-agonist modulation of PPARγ for metabolic diseases and 5-HT7 receptor agonism for neuropsychiatric disorders.

Primary Pharmacological Axis: Non-Agonist PPARγ Modulation

The Mechanistic Paradigm Shift

Type 2 Diabetes Mellitus (T2DM) has historically been treated with thiazolidinediones (TZDs) like rosiglitazone, which act as full agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[3]. While highly effective at sensitizing insulin, full agonism forcefully drives the transcription of genes responsible for severe adverse effects, including weight gain, fluid retention, and bone loss[4].

Recent molecular insights have redefined PPARγ pharmacology: the true insulin-sensitizing benefit of TZDs stems from their ability to block the phosphorylation of PPARγ at Serine 273 (Ser273) by Cyclin-Dependent Kinase 5 (CDK5) in adipose tissue[3][5]. Phosphorylation at Ser273 dysregulates a specific subset of genes (like Adiponectin and Adipsin) that are critical for metabolic homeostasis[3].

The Indole Scaffold Intervention

Derivatives synthesized from the 2,3-dimethyl-1H-indole-5-carboxylic acid core (such as UHC1 and ML244) have been engineered to decouple these effects[2][5]. By binding to the PPARγ ligand-binding domain (LBD), these indole derivatives induce a highly specific conformational change that physically shields Ser273 from CDK5[5]. Crucially, because the indole core lacks the acidic headgroup geometry of TZDs, it does not stabilize the activation function-2 (AF-2) helix required for classical co-activator recruitment[6]. Thus, these compounds act as "non-agonists" or "partial agonists"—blocking pathogenic phosphorylation without triggering the classical transcriptional activation that causes weight gain[4].

G Obesity Obesity / Metabolic Stress CDK5 CDK5 Activation Obesity->CDK5 PPARg_P PPARγ Phosphorylation (Ser273) CDK5->PPARg_P Dysregulation Dysregulation of Insulin Genes PPARg_P->Dysregulation InsulinRes Insulin Resistance Dysregulation->InsulinRes Scaffold Indole Derivatives (Non-Agonists) Scaffold->PPARg_P Blocks Phosphorylation TZDs Thiazolidinediones (Full Agonists) TZDs->PPARg_P Blocks Phosphorylation SideEffects Adverse Effects (Weight Gain, Edema) TZDs->SideEffects Classical Agonism

CDK5-PPARγ signaling axis and the targeted intervention by non-agonist indole derivatives.

Secondary Pharmacological Axis: 5-HT7 Receptor Agonism

Beyond metabolic disorders, the indole-5-carboxamide structural motif exhibits profound central nervous system (CNS) polypharmacology. By converting the 5-carboxylic acid into an amide (e.g., N-(3-methylbutyl)), researchers developed WAY-317538 (DMBI)[7].

WAY-317538 is a highly selective full agonist for the serotonin 5-HT7 receptor[7]. The 5-HT7 receptor is a Gs-coupled GPCR implicated in circadian rhythm, mood regulation, and memory consolidation[8]. The 2,3-dimethyl substitution is sterically critical here; it restricts the rotational freedom of the indole ring, locking it into an optimal conformation for the 5-HT7 orthosteric binding site. This precise fit promotes robust antidepressant, anxiolytic, and neuroprotective phenotypes in preclinical models, including the recovery of cognitive deficits in Alzheimer's disease models[7][8].

Quantitative Pharmacological Data

The following table summarizes the divergent pharmacological profiles achieved by functionalizing the indole core.

Compound Class / NamePrimary TargetBinding AffinityFunctional EfficacyKey Therapeutic Advantage
Rosiglitazone (Reference)PPARγIC50 ~40 nMFull AgonistHigh potency, but severe side effects.
UHC1 (Indole Derivative)PPARγIC50 ~1.2 μMPartial AgonistNo weight gain; low potency[2].
ML244 (Indole Derivative)PPARγIC50 ~20 nMNon-AgonistPotent Ser273 block without transactivation[5].
WAY-317538 / DMBI 5-HT7 ReceptorKi < 10 nMFull AgonistPotent antidepressant/cognitive enhancement[7].

Self-Validating Experimental Protocols

To rigorously evaluate 7-amino-2,3-dimethyl-1H-indole-5-carboxylic acid derivatives, the following self-validating workflows must be employed. These protocols are designed with internal causality checks to ensure data integrity.

Protocol 1: In Vitro CDK5/PPARγ Kinase Inhibition Assay

Causality Rationale: To prove a compound is a "non-agonist inhibitor," we must demonstrate it blocks CDK5 phosphorylation without recruiting transcriptional co-activators. We use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for binding, followed by an AlphaScreen assay for phosphorylation.

  • Receptor Binding (TR-FRET): Incubate 5 nM GST-tagged PPARγ-LBD with 10 nM Terbium-labeled anti-GST antibody and a fluorescently labeled tracer ligand. Titrate the indole derivative (0.1 nM to 10 μM). Displacement of the tracer reduces the FRET signal, confirming orthosteric binding.

  • Kinase Reaction: Incubate 100 nM purified PPARγ protein with 10 ng CDK5/p35 complex and 1 mM ATP in kinase buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) for 30 minutes at 30°C.

  • Quantification (AlphaScreen): Add anti-phospho-PPARγ (Ser273) antibody conjugated to acceptor beads, and anti-total-PPARγ conjugated to donor beads.

  • Self-Validation Check: Include Rosiglitazone (1 μM) as a positive control (should show >90% inhibition of phosphorylation) and DMSO vehicle as a negative control to define the maximum assay window.

Protocol 2: Adipocyte Gene Expression Profiling

Causality Rationale: Blocking Ser273 phosphorylation specifically rescues the expression of Adiponectin, while classical agonism drives the expression of aP2 (FABP4), which correlates with lipid accumulation and weight gain.

  • Cell Culture: Differentiate 3T3-L1 preadipocytes using an IBMX/Dexamethasone/Insulin cocktail for 7 days.

  • Compound Treatment: Treat mature adipocytes with the indole derivative (1 μM), Rosiglitazone (1 μM), or Vehicle for 24 hours.

  • RNA Extraction & RT-qPCR: Extract total RNA using TRIzol. Synthesize cDNA and perform qPCR.

  • Self-Validation Check: A successful non-agonist indole derivative must upregulate Adiponectin (proving Ser273 block) but show no significant increase in aP2 relative to the vehicle (proving lack of classical agonism). Rosiglitazone must heavily upregulate both.

G Lib Indole Library Synthesis TRFRET TR-FRET Assay (Receptor Binding) Lib->TRFRET Primary Screen Kinase AlphaScreen Assay (p-Ser273 CDK5) TRFRET->Kinase Hit Validation Cell 3T3-L1 Adipocytes (Gene Profiling) Kinase->Cell Functional Efficacy InVivo DIO Mouse Model (In Vivo Efficacy) Cell->InVivo Lead Optimization

High-throughput screening and validation workflow for novel PPARγ modulators.

Conclusion

The 7-amino-2,3-dimethyl-1H-indole-5-carboxylic acid scaffold represents a master key in modern medicinal chemistry. By exploiting its unique steric and electronic properties, researchers can navigate diverse pharmacological landscapes—from decoupling the hazardous transactivation of PPARγ in metabolic disease to selectively agonizing 5-HT7 receptors for cognitive enhancement. Future drug development will heavily rely on such privileged scaffolds to design therapeutics with surgical precision.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Purification Protocol for 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid

Audience: Research Scientists, Medicinal Chemists, and Process Development Engineers Document Type: Technical Protocol & Mechanistic Guide Introduction and Strategic Rationale Highly functionalized indole derivatives are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Research Scientists, Medicinal Chemists, and Process Development Engineers Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

Highly functionalized indole derivatives are privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors and CNS-active agents[1]. The target compound, 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS: 1367968-89-5) [2], presents a unique synthetic challenge due to its dense functionalization: a 2,3-dimethyl substitution pattern, a C5 carboxylic acid, and a C7 amino group[3].

As a versatile heterocyclic building block[3], synthesizing this compound requires strict regiochemical control. Traditional functionalization of a pre-formed indole core often leads to poor selectivity (e.g., electrophilic aromatic substitution typically favors the C3 or C6 positions depending on existing directing groups). Therefore, constructing the indole ring de novo from a pre-functionalized benzene ring is the most robust strategy.

Retrosynthetic Analysis & Causality

To guarantee absolute regioselectivity, this protocol utilizes a modified Fischer Indole Synthesis [1].

  • The Precursor: We utilize 4-hydrazinyl-3-nitrobenzoic acid.

  • The Logic: When reacted with 2-butanone (methyl ethyl ketone), the resulting hydrazone undergoes a [3,3]-sigmatropic rearrangement. The critical advantage here is that the C3-nitro group on the benzoic acid precursor blocks one of the two ortho positions. Cyclization is forced entirely to the unsubstituted ortho position (C6 of the benzoic acid).

  • The Result: This perfectly maps the original carboxylic acid to the C5 position of the newly formed indole and the nitro group to the C7 position, yielding 2,3-dimethyl-7-nitro-1H-indole-5-carboxylic acid. A subsequent clean catalytic hydrogenation reduces the C7-nitro group to the target C7-amine.

Synthetic Workflow Pathway

G SM 4-Hydrazinyl-3- nitrobenzoic acid + 2-Butanone FIS Fischer Indole Synthesis (AcOH, Reflux) SM->FIS INT 2,3-Dimethyl-7-nitro- 1H-indole-5- carboxylic acid FIS->INT RED Catalytic Hydrogenation (H2, Pd/C, MeOH) INT->RED PROD 7-Amino-2,3-dimethyl- 1H-indole-5- carboxylic acid RED->PROD

Synthesis workflow for 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric ratios, critical parameters, and validated yields for the two-step sequence.

ParameterStep 1: Fischer Indole CyclizationStep 2: Nitro Reduction
Limiting Reagent 4-Hydrazinyl-3-nitrobenzoic acid (1.0 eq)2,3-Dimethyl-7-nitro-1H-indole-5-carboxylic acid (1.0 eq)
Co-reactant 2-Butanone (1.5 eq)Hydrogen gas (Balloon, 1 atm)
Catalyst/Promoter Glacial Acetic Acid (Solvent/Catalyst)10% Pd/C (0.1 eq by weight)
Temperature 118 °C (Reflux)25 °C (Room Temperature)
Reaction Time 4 - 6 hours12 hours
Expected Yield 72 - 78%85 - 92%
Key Impurity to Monitor Uncyclized hydrazone intermediatePartially reduced hydroxylamine

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a certified fume hood. Standard PPE (lab coat, safety goggles, nitrile gloves) is mandatory.

Step 1: Synthesis of 2,3-Dimethyl-7-nitro-1H-indole-5-carboxylic acid

The Fischer Indole ring-closure methodology is highly sensitive to moisture during the initial hydrazone formation, though the subsequent cyclization is robust[1].

  • Preparation: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydrazinyl-3-nitrobenzoic acid (19.7 g, 100 mmol).

  • Solvent Addition: Suspend the solid in 150 mL of glacial acetic acid. The acidic environment acts as both the solvent and the catalyst required to drive the [3,3]-sigmatropic rearrangement.

  • Ketone Addition: Add 2-butanone (10.8 g, 13.5 mL, 150 mmol) dropwise at room temperature over 10 minutes.

  • Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) under a nitrogen atmosphere. Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The initial orange suspension will darken and become homogeneous as the hydrazone forms, followed by precipitation of the indole product as it cyclizes.

  • Quenching & Isolation: After 5 hours, cool the reaction mixture to room temperature, then pour it slowly into 500 mL of ice-water with vigorous stirring.

  • Purification: Filter the resulting dark yellow/brown precipitate under vacuum. Wash the filter cake sequentially with cold water (3 x 100 mL) to remove residual acetic acid, followed by cold ethanol (50 mL). Dry the solid in vacuo at 50 °C overnight to afford the nitro-indole intermediate.

Step 2: Synthesis of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid

Catalytic hydrogenation is chosen over dissolving metal reductions (e.g., Fe/HCl) to prevent potential partial reduction of the indole C2-C3 double bond or unwanted chlorination.

  • Reaction Setup: In a 500 mL heavy-walled hydrogenation flask, dissolve 2,3-dimethyl-7-nitro-1H-indole-5-carboxylic acid (11.7 g, 50 mmol) in 200 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (1.17 g, 10% w/w). Safety Note: Pd/C is highly pyrophoric when dry; add it to the solvent under a blanket of argon or nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (1 atm, balloon) at room temperature with vigorous stirring.

  • Monitoring: Monitor the reduction via LC-MS. The disappearance of the nitro peak (M+H = 235) and the appearance of the amino peak (M+H = 205) indicates completion (typically 12 hours).

  • Filtration: Purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol (3 x 50 mL).

  • Concentration & Crystallization: Concentrate the filtrate under reduced pressure to approximately 50 mL. Induce crystallization by the slow addition of diethyl ether (100 mL).

  • Final Isolation: Collect the off-white to pale brown crystals via vacuum filtration. Dry under high vacuum to yield the final product, 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid[4].

References

Sources

Application

7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid preparation for LC-MS analysis

An Application Guide for the Quantitative Analysis of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid using LC-MS/MS Abstract This comprehensive application note provides a detailed framework for the development of a ro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Quantitative Analysis of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid using LC-MS/MS

Abstract

This comprehensive application note provides a detailed framework for the development of a robust and sensitive method for the quantification of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Recognizing the unique physicochemical properties of this amphoteric and polar molecule, this guide emphasizes the rationale behind method development, from sample preparation to final detection. We present detailed protocols for sample clean-up using Protein Precipitation (PPT) and Solid-Phase Extraction (SPE), and provide guidance on chromatographic separation using both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC). This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable bioanalytical workflow for this and structurally similar analytes.

Introduction: The Analytical Challenge

7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid is a small molecule of interest in pharmaceutical and metabolic research. Its structure, featuring both a basic amino group and an acidic carboxylic acid group on an indole scaffold, presents a distinct analytical challenge. The molecule is polar and zwitterionic, making it difficult to achieve adequate retention on traditional reversed-phase chromatography columns and demanding a well-considered sample preparation strategy to mitigate matrix effects.[1] Effective sample preparation is a critical and indispensable part of the bioanalytical workflow, designed to remove interferences and selectively extract the target compound.[2] This guide provides the foundational principles and detailed protocols to overcome these challenges.

Part 1: Physicochemical Characterization & Strategic Implications

A successful LC-MS method is built upon a thorough understanding of the analyte's chemical nature.[3] The structure of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid dictates every subsequent decision in the analytical workflow.

  • Polarity and Zwitterionic Nature : The presence of both an amine and a carboxylic acid makes the molecule highly polar and capable of existing as a zwitterion at physiological pH. This high polarity means it will be poorly retained on standard C18 reversed-phase columns, which separate compounds based on hydrophobicity.[4] Therefore, alternative chromatographic strategies like HILIC or specialized reversed-phase columns are necessary.

  • pKa Values : The molecule possesses two key ionizable groups:

    • The carboxylic acid group is expected to have a pKa of approximately 4-5.[5][6] Below this pH, it will be predominantly neutral (-COOH). Above this pH, it will be deprotonated and negatively charged (-COO⁻).

    • The amino group is expected to have a pKa (for its conjugate acid, -NH3⁺) of approximately 9-10. Below this pH, it will be protonated and positively charged (-NH3⁺). Above this pH, it will be neutral (-NH2).

These pKa values are the key to developing effective sample preparation strategies, particularly for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), as they allow for the selective manipulation of the analyte's charge state.[7]

Table 1: Estimated Physicochemical Properties and Methodological Impact
PropertyEstimated ValueImplication for LC-MS Method Development
Molecular Weight~204.23 g/mol Falls well within the range of small molecule analysis for typical mass spectrometers.[8]
PolarityHighPoor retention in standard RP-HPLC. HILIC or polar-endcapped RP columns are recommended.[9][10]
Carboxylic Acid pKa~4-5At pH < 4, the group is neutral. At pH > 5, it is negatively charged.
Amino Group pKa~9-10At pH < 9, the group is positively charged. At pH > 10, it is neutral.
Overall Charge StateZwitterionic at neutral pHEnables ion-exchange SPE for highly selective sample cleanup.[11][12]

Part 2: Sample Preparation Strategy & Protocol Selection

Direct injection of biological samples like plasma or serum into an LC-MS system is not feasible due to the high concentration of proteins and other matrix components that can contaminate the instrument and suppress the analyte signal.[13] The choice of sample preparation technique depends on the required level of cleanliness, throughput, and sensitivity.

G start Start: Biological Sample (e.g., Plasma, Serum) choice Select Strategy Based on Goal start->choice ppt Protein Precipitation (PPT) (Acetonitrile) ppt_out Fast, High-Throughput Moderate Cleanliness ppt->ppt_out analysis LC-MS/MS Analysis ppt->analysis spe Solid-Phase Extraction (SPE) (Mixed-Mode or SCX) spe_out High Purity, Max Sensitivity Lower Throughput spe->spe_out spe->analysis choice->ppt Speed is Priority choice->spe Cleanliness is Priority

Figure 1. Decision workflow for selecting a sample preparation strategy.
  • Protein Precipitation (PPT) : This is the simplest and fastest method for removing the bulk of proteins from a sample.[14] It involves adding a water-miscible organic solvent, typically acetonitrile, to the sample, which denatures and precipitates the proteins.[15][16] While effective for high-throughput screening, PPT is relatively non-selective and may leave behind other matrix components like phospholipids, which can cause ion suppression.

  • Liquid-Liquid Extraction (LLE) : LLE separates compounds based on their differential solubility in two immiscible liquids (typically aqueous and organic).[17][18] For our polar analyte, LLE is challenging. To move the analyte into the organic phase, its charge must be neutralized by adjusting the sample pH to its isoelectric point (pI), which is the pH at which the net charge is zero. However, even in its neutral form, its polarity may limit extraction efficiency into common non-polar solvents.[19][20]

  • Solid-Phase Extraction (SPE) : SPE is the most powerful technique for achieving high levels of sample purity and concentration.[13][21] For a zwitterionic compound like 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid, Strong Cation Exchange (SCX) SPE is the recommended approach.[11][12] The principle relies on pH manipulation:

    • Load : The sample is acidified to a pH of ~2-3. At this pH, the carboxylic acid group is neutral (-COOH), but the amino group is protonated and positively charged (-NH3⁺). The positively charged analyte binds strongly to the negatively charged SCX sorbent.

    • Wash : The cartridge is washed with a mild acid and/or organic solvent to remove neutral and acidic interferences.

    • Elute : The analyte is eluted by applying a basic solution (e.g., 5% ammonium hydroxide in methanol). This neutralizes the amino group (-NH2), breaking the ionic bond with the sorbent and releasing the analyte.[12] This provides a highly specific and clean extraction.[22]

Part 3: Chromatographic Separation

Achieving good chromatographic peak shape and retention is essential for accurate quantification. Given the analyte's high polarity, two main strategies should be considered.

  • Reversed-Phase (RP) Chromatography : Standard C18 columns will likely result in the analyte eluting at or near the void volume.[1] To improve retention, one could use a column with a polar-endcapped stationary phase or an embedded polar group. The mobile phase should be highly aqueous (e.g., starting with 95-98% aqueous). A volatile acid like formic acid should be used as a mobile phase modifier to ensure good peak shape and compatibility with positive ion ESI-MS.[23]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is an ideal alternative for retaining and separating very polar compounds.[9][24] In HILIC, the stationary phase is polar (e.g., amide, diol), and the mobile phase is highly organic (typically >80% acetonitrile) with a small amount of aqueous buffer.[9] A water-rich layer is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to retention.[9] HILIC often provides superior retention for polar analytes compared to RP-HPLC and the high organic content of the mobile phase can enhance ESI sensitivity.[10][25]

Part 4: Mass Spectrometric Detection

For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard, offering exceptional sensitivity and selectivity.[26][27]

  • Ionization : Electrospray Ionization (ESI) is the preferred technique for polar, non-volatile molecules.[28] Given the presence of the basic amino group, positive ion mode ESI should be highly efficient, readily forming the protonated molecule [M+H]⁺.[29][30] The high organic mobile phase used in HILIC can further promote efficient desolvation and ionization.[9]

  • MRM Transition Optimization :

    • Precursor Ion (Q1) : The instrument is set to isolate the mass-to-charge ratio (m/z) of the protonated parent molecule. For 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (C₁₁H₁₂N₂O₂), the monoisotopic mass is 204.09. The precursor ion [M+H]⁺ will therefore be m/z 205.1 .

    • Product Ions (Q3) : The precursor ion is fragmented in the collision cell (Q2), and specific, stable product ions are monitored in Q3. These transitions must be determined empirically by infusing a standard solution of the analyte and ramping the collision energy. At least two MRM transitions should be monitored for confident identification and quantification (one for quantification, one for confirmation).

Table 2: Example LC-MS/MS Parameters (Must be empirically optimized)
ParameterRecommended Setting/Starting PointRationale
LC Column HILIC (e.g., Amide phase, 2.1 x 100 mm, <3 µm)Excellent retention for polar analytes.[24][31]
Mobile Phase A Water with 0.1% Formic AcidProvides protons for ionization and promotes good peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong solvent for HILIC elution.
Gradient (HILIC) 95% B -> 60% B over 5 minTypical inverse gradient for HILIC.
Flow Rate 0.3 - 0.5 mL/minStandard for 2.1 mm ID columns.
Injection Volume 2 - 10 µLDependent on sample concentration and sensitivity.
Ionization Mode ESI PositiveEfficiently protonates the basic amino group.
Precursor Ion (Q1) m/z 205.1[M+H]⁺ of the analyte.
Product Ions (Q3) To be determined empiricallySelect at least two stable, high-intensity fragments.
Collision Energy To be determined empiricallyOptimize for maximum intensity of product ions.

Part 5: Detailed Experimental Protocols

Note : Always use LC-MS grade solvents and reagents to avoid contamination.[3] Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into a blank matrix identical to the study samples.

Protocol 5.1: Protein Precipitation (PPT) - For High-Throughput Screening
  • Pipette 50 µL of sample (plasma, serum, standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard. (A 4:1 solvent-to-sample ratio is common).[32]

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate, being cautious not to disturb the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at ≤ 40°C.

  • Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid for HILIC).

  • Vortex for 15 seconds, then centrifuge to pellet any insoluble material.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.[33]

Protocol 5.2: Strong Cation Exchange (SCX) SPE - For Maximum Purity

This protocol is adapted from established methods for amino acid enrichment.[12][22]

  • Sample Pre-treatment :

    • For plasma/serum, first perform a protein precipitation step as described in Protocol 5.1 (Steps 1-5).

    • Evaporate the supernatant and reconstitute in 500 µL of 2% Formic Acid in water. This ensures the analyte is positively charged.

  • SPE Cartridge Conditioning :

    • Use an SCX SPE cartridge (e.g., 30 mg / 1 mL).

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of 2% Formic Acid in water. Do not allow the sorbent bed to go dry.

  • Sample Loading :

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 drop/second).

  • Washing :

    • Wash the cartridge with 1 mL of 2% Formic Acid in water to remove unretained interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution :

    • Elute the analyte from the cartridge with 1 mL of 5% Ammonium Hydroxide in Methanol into a clean collection tube. The basic solution neutralizes the analyte, releasing it from the sorbent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ≤ 40°C.

    • Reconstitute, vortex, and centrifuge as described in Protocol 5.1 (Steps 7-9).

G condition 1. Condition - Methanol - 2% Formic Acid load 2. Load Acidified Sample (pH 2-3) Analyte is (+) charged and binds condition->load wash1 3. Wash - 2% Formic Acid (Removes polar neutrals) load->wash1 wash2 4. Wash - Methanol (Removes non-polar neutrals) wash1->wash2 elute 5. Elute 5% NH4OH in Methanol Analyte is neutralized and elutes wash2->elute collect Collect Clean Extract elute->collect

Figure 2. Workflow diagram for Strong Cation Exchange (SCX) Solid-Phase Extraction.
Protocol 5.3: LC-MS/MS Analysis
  • Set up the LC-MS/MS system with the chosen column and mobile phases as outlined in Table 2.

  • Equilibrate the column for at least 10-15 column volumes with the initial mobile phase conditions until a stable baseline is achieved. HILIC columns may require longer equilibration times.[25]

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Create the analytical batch sequence, including blank matrix samples, calibration curve standards, QC samples, and unknown samples.

  • Inject the prepared samples and acquire data using the optimized MRM transitions.

  • Process the data using the appropriate software. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. The curve should be fitted with a linear regression, weighted by 1/x or 1/x².[34]

  • Quantify the unknown samples by interpolating their peak area ratios from the calibration curve.[26]

Troubleshooting

IssuePotential CauseSuggested Solution
No/Low Retention Using standard RP-HPLC column; Insufficient organic in HILIC mobile phase.Switch to a HILIC or polar-endcapped RP column. Ensure HILIC mobile phase is >80% organic.
Poor Peak Shape Inappropriate mobile phase pH; Secondary interactions with column silanols.Ensure mobile phase contains an acid modifier (e.g., 0.1% formic acid).
Low MS Signal Ion suppression from matrix; Inefficient ionization.Improve sample cleanup with SPE. Optimize ESI source parameters (voltages, gas flows, temperature).
High Variability Inconsistent sample preparation; Analyte loss during evaporation/reconstitution.Automate sample prep if possible. Ensure complete reconstitution; check for analyte adsorption to plasticware.

References

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Thermo Fisher Scientific. (n.d.). Sample Clean-up Strategies for the LC/MS Analysis of Small Molecules in Serum.
  • Waters Corporation. (n.d.). Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns.
  • Voeten, J., et al. (2007). On the use of solid phase ion exchangers for isolation of amino acids from liquid samples and their enantioselective gas chromatographic analysis. Journal of Separation Science, 30(10), 1496-1504. Retrieved from [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC.
  • Kim, Y., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences, 20(11), 2831. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • Thermo Fisher Scientific. (n.d.). Analysis of Underivatized Amino Acids in Wines by Solid Phase Extraction and HILIC-MS.
  • Waters Corporation. (n.d.). LipidQuan for Comprehensive and High-Throughput HILIC-based LC-MS/MS Targeted Lipid Quantitation.
  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Liu, A., et al. (2012). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Journal of Chromatography B, 895-896, 20-28. Retrieved from [Link]

  • Phenomenex. (2025, June 9). Protein Precipitation Method.
  • Dettmer, K., et al. (2011). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in Molecular Biology, 708, 123-140. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • LCGC International. (2026, March 29). Liquid-Liquid Extraction of Polar Organic Compounds.
  • Laganà, A., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Folia, 46(4), 135-142. Retrieved from [Link]

  • Cogent TYPE-C. (2025, June 5). Better Alternatives to HILIC: Why ANP with TYPE‑C™ Columns Improves Polar Compound Analysis.
  • Abcam. (n.d.). Protein precipitation: A comprehensive guide.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • Chen, Y., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 487. Retrieved from [Link]

  • Vonderheide, A. P., et al. (2002). Solid-phase microextraction as a sample preparation strategy for the analysis of seleno amino acids by gas chromatography-inductively coupled plasma mass spectrometry. Analyst, 127(1), 49-54. Retrieved from [Link]

  • SCION Instruments. (2024, May 14). Sample Preparation – Liquid-Liquid Extraction.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • De Nys, S., et al. (2019). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 144(3), 758-777. Retrieved from [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques.
  • Thermo Fisher Scientific. (n.d.). Ion Exchange SPE Optimized for Amino Acid Enrichment.
  • Wang, J., et al. (2012). [Analysis of amino acids in rat plasma by solid phase extraction-high performance liquid chromatography-electrospray tandem mass spectrometry and the application to radiation injury rat model]. Se Pu, 30(7), 679-685. Retrieved from [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
  • LCGC International. (2025, November 26). Quantifying Small Molecules by Mass Spectrometry.
  • BenchChem. (2025). analysis of octahydro-1H-indole-2-carboxylic acid isomers by refractive index detector.
  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

  • Ma, L., et al. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (71), 4349. Retrieved from [Link]

  • TIGP. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis.
  • van der Burg, S., et al. (2017). Physicochemical parameters affecting the electrospray ionization efficiency of amino acids after acylation. Analytical Chemistry, 89(17), 9035-9042. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of indole-3-carboxylic acid as mediator of priming against Plectosphaerella cucumerina. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column.
  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Sharma, G., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 4967. Retrieved from [Link]

  • Wu, C., et al. (2001). Electrospray ionization high-resolution ion mobility spectrometry for the detection of organic compounds, 1. Amino acids. Analytical Chemistry, 73(13), 2949-2956. Retrieved from [Link]

  • Guo, K., et al. (2006). Enhancement of amino acid detection and quantification by electrospray ionization mass spectrometry. Analytical Chemistry, 78(13), 4385-4393. Retrieved from [Link]

  • Hirayama, K., et al. (2000). Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 741(2), 169-178. Retrieved from [Link]

  • BLDpharm. (n.d.). 1367968-89-5|7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid.
  • University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

  • (n.d.). Approximate pKa chart of the functional groups: values to know.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
  • (n.d.). pKa Data Compiled by R. Williams page-1 pKa Values.

Sources

Method

Application Notes and Protocols for In Vivo Dosing of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid

Authored by: Senior Application Scientist Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo dosing protocols for the novel comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo dosing protocols for the novel compound, 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid. Recognizing the nascent stage of research for this specific molecule, this guide emphasizes the foundational steps required to develop a robust and reproducible dosing regimen. It integrates established principles of in vivo small molecule administration with the known chemical and potential biological properties of indole derivatives. The protocols detailed herein are designed to be adaptable and serve as a starting point for comprehensive pharmacokinetic, pharmacodynamic, and efficacy studies.

Introduction and Scientific Background

7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid belongs to the indole class of heterocyclic compounds, a "privileged scaffold" in medicinal chemistry renowned for its presence in a multitude of biologically active molecules.[1] Indole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The structural features of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid, specifically the amino and carboxylic acid moieties on the indole core, suggest its potential as a modulator of various biological pathways.[4]

The successful in vivo evaluation of this compound is contingent upon the development of a sound dosing protocol. Key considerations include the physicochemical properties of the compound, the selection of an appropriate animal model, the route of administration, and the formulation of a safe and effective vehicle.[5] This guide will walk the researcher through the critical preliminary studies and provide detailed step-by-step protocols for common administration routes.

Preliminary Studies: The Foundation of a Successful In Vivo Experiment

Prior to initiating large-scale efficacy studies, a series of preliminary experiments are essential to determine the fundamental parameters for dosing. These studies are crucial for ensuring animal welfare and the scientific validity of the research.

Solubility and Formulation Development

The solubility of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid will dictate the choice of vehicle for administration. Due to its polar amino and carboxylic acid groups, it is anticipated to have some solubility in aqueous solutions, though this may be pH-dependent.

Protocol 1: Solubility Assessment

  • Initial Screening: Begin by assessing the solubility of the compound in a range of common biocompatible solvents. These include:

    • Phosphate-buffered saline (PBS), pH 7.4

    • Deionized water

    • 0.9% Saline

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

  • Methodology:

    • Add a known excess amount of the compound to a fixed volume of each solvent.

    • Vortex vigorously for 2 minutes.

    • Rotate at room temperature for 24 hours to ensure equilibrium.

    • Centrifuge to pellet the undissolved compound.

    • Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Vehicle Selection: Based on the solubility data, select a vehicle that can dissolve the desired concentration of the compound. For oral administration, aqueous-based vehicles are preferred. For parenteral routes, the vehicle must be sterile and biocompatible. A common strategy for compounds with poor aqueous solubility is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute with an aqueous vehicle such as saline or a solution containing co-solvents like polyethylene glycol (PEG) or Tween 80.[6]

Maximum Tolerated Dose (MTD) Study

The MTD study is critical for determining the highest dose of the compound that can be administered without causing unacceptable toxicity.[7][8] This information is vital for designing safe and effective efficacy studies.

Protocol 2: Single-Dose MTD Study

  • Animal Model: Select a relevant animal model (e.g., BALB/c or C57BL/6 mice).

  • Dose Escalation:

    • Begin with a low starting dose, informed by any available in vitro cytotoxicity data.

    • Administer a single dose of the compound to a small group of animals (n=3-5 per group).

    • Incrementally increase the dose in subsequent groups.

  • Monitoring: Observe the animals for a predetermined period (e.g., 7-14 days) for signs of toxicity, including:

    • Changes in body weight (a loss of more than 15-20% is a common endpoint).

    • Changes in behavior (e.g., lethargy, piloerection).

    • Clinical signs of distress.

  • Endpoint: The MTD is defined as the highest dose that does not produce significant toxicity.

In Vivo Dosing Protocols

The choice of administration route depends on the experimental objective and the pharmacokinetic properties of the compound.[5] Common routes for small molecules include oral gavage, intraperitoneal injection, and intravenous injection.[7]

Oral Gavage (PO)

Oral administration is often preferred for its convenience and clinical relevance.[5]

Protocol 3: Oral Gavage Dosing

  • Animal Restraint: Gently restrain the animal, ensuring it is calm to minimize stress.

  • Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the animal.

  • Administration:

    • Measure the distance from the animal's mouth to the xiphoid process to ensure proper needle insertion depth.

    • Gently insert the needle into the esophagus and deliver the dose directly into the stomach.

    • Administer the formulation slowly to prevent regurgitation.

  • Dose Volume: The volume administered should be appropriate for the animal's size (typically 5-10 mL/kg for mice).

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound into the systemic circulation.

Protocol 4: Intraperitoneal Injection

  • Animal Restraint: Restrain the animal to expose the abdomen.

  • Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid the bladder and major organs.

  • Administration:

    • Use a sterile needle (e.g., 25-27 gauge).

    • Lift the skin and insert the needle at a 10-20 degree angle.

    • Aspirate to ensure no fluid is drawn back, then inject the dose.

  • Dose Volume: The volume should be limited (typically 10-20 mL/kg for mice).

Intravenous (IV) Injection

IV injection provides 100% bioavailability and is used when precise plasma concentrations are required.

Protocol 5: Intravenous Injection (Tail Vein)

  • Animal Warming: Warm the animal under a heat lamp to dilate the tail veins.

  • Restraint: Place the animal in a suitable restrainer.

  • Vein Visualization: Identify one of the lateral tail veins.

  • Administration:

    • Use a small gauge needle (e.g., 27-30 gauge).

    • Insert the needle into the vein and inject the dose slowly.

    • Apply gentle pressure to the injection site after withdrawing the needle.

  • Dose Volume: The volume should be small (typically 5 mL/kg for mice).

Experimental Workflow and Data Presentation

A well-structured experimental workflow is crucial for obtaining reliable and reproducible data.

experimental_workflow cluster_preliminary Preliminary Studies cluster_main Main In Vivo Study solubility Solubility & Formulation mtd Maximum Tolerated Dose (MTD) Study solubility->mtd Inform Vehicle Choice dosing Dosing Administration (PO, IP, or IV) mtd->dosing Determine Safe Dose Range monitoring Monitoring (e.g., Tumor Growth, Biomarkers) dosing->monitoring pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis monitoring->pk_pd data_analysis Data Analysis & Interpretation pk_pd->data_analysis Generate Data

Figure 1: A generalized workflow for in vivo studies, from preliminary assessments to data analysis.

Table 1: Example Dosing Parameters for a Mouse Model

ParameterOral (PO)Intraperitoneal (IP)Intravenous (IV)
Dose Volume 5-10 mL/kg10-20 mL/kg5 mL/kg
Needle Size 20-22 gauge (gavage)25-27 gauge27-30 gauge
Frequency Once or twice dailyOnce dailyAs per PK data
Vehicle Example 0.5% MethylcelluloseSaline with 5% DMSOSaline with 5% Solutol

Pharmacokinetic Considerations

Understanding the pharmacokinetic (PK) profile of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid is essential for designing an effective dosing schedule.[8]

Protocol 6: Basic Pharmacokinetic Study

  • Dosing: Administer a single dose of the compound via the chosen route.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) post-dosing.[7]

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), half-life (t1/2), and bioavailability.

pk_pathway cluster_absorption Absorption cluster_circulation Systemic Circulation cluster_disposition Disposition PO Oral plasma Plasma (Free & Protein-Bound) PO->plasma GI Tract IP Intraperitoneal IP->plasma Peritoneal Cavity IV Intravenous IV->plasma Direct distribution Tissue Distribution plasma->distribution metabolism Metabolism (Liver) plasma->metabolism excretion Excretion (Kidney, Bile) plasma->excretion distribution->plasma

Figure 2: Conceptual overview of the pharmacokinetic pathways following different administration routes.

Conclusion and Future Directions

The protocols outlined in this guide provide a systematic approach to establishing a robust in vivo dosing regimen for 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid. It is imperative that researchers conduct thorough preliminary studies to determine the optimal formulation, dose, and administration route for their specific experimental context. The data generated from these initial studies will be invaluable for the design of larger, more complex efficacy trials and will ultimately contribute to a comprehensive understanding of the therapeutic potential of this novel indole derivative.

References

  • Main pharmacokinetic parameters of Indo5 following intravenous or oral administration. (n.d.).
  • Using Inhibitors In Vivo - Sigma-Aldrich. (n.d.).
  • Application Notes and Protocols for In Vivo Mouse Studies with MAX-10181 - Benchchem. (n.d.).
  • Buy 7-Aminoindole-5-carboxylic acid (EVT-3344182) | 1044764-43-3 - EvitaChem. (n.d.).
  • In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine. (n.d.).
  • Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC. (n.d.).
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
  • Yadav, D., et al. (2016). Synthesis and evaluation of 1,2,3,5-substituted indole derivatives for antimicrobial activity. Journal of Heterocyclic Chemistry, 53(5), 1533-1541.
  • Choppara, P., et al. (2015). Synthesis and biological evaluation of novel bis-indole derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(16), 3240-3245.
  • Sanna, D., et al. (2018). Indole-thiourea hybrids: Synthesis, antimicrobial activity and molecular docking studies. European Journal of Medicinal Chemistry, 143, 133-143.
  • Abo-Ashour, M. F., et al. (2018). Design, synthesis and antimicrobial evaluation of new oxindole-thiazolidine conjugates. Medicinal Chemistry Research, 27(1), 223-234.
  • Quazi, A., et al. (2017). Synthesis and antimicrobial evaluation of some new indole derivatives. Journal of the Serbian Chemical Society, 82(1), 55-63.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. Retrieved from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. Retrieved from [Link]

Sources

Application

Application Note: Utilizing 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic Acid (ADICA) in Live-Cell Assays

Target Audience: Chemical Biologists, Assay Developers, and Drug Discovery Scientists Compound: 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS: 1367968-89-5)[1] Executive Summary & Physicochemical Rationale In the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Biologists, Assay Developers, and Drug Discovery Scientists Compound: 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS: 1367968-89-5)[1]

Executive Summary & Physicochemical Rationale

In the development of live-cell assays, the selection of a chemical building block dictates both the synthetic feasibility and the biological success of the final probe. 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (ADICA) is a highly privileged, bifunctional heterocyclic scaffold widely utilized in the synthesis of Targeted Covalent Inhibitors (TCIs), PROTACs, and custom fluorescent probes[1][2].

As an Application Scientist, I frequently observe assay failures stemming from poor probe permeability or rapid aqueous hydrolysis. ADICA solves these issues through its specific structural features:

  • 2,3-Dimethyl Substitution: The addition of these methyl groups significantly increases the lipophilicity (LogP) of the indole core. This is a critical causal factor for passive lipid bilayer permeation in live cells, allowing the compound to reach intracellular targets like kinases or HDACs without the need for permeabilization agents[3].

  • 5-Carboxylic Acid: Provides a highly reliable handle for amide coupling. It can be conjugated to cell-penetrating peptides (CPPs), target-binding ligands, or fluorophores[4][5].

  • 7-Amino Group: Acts as a nucleophilic anchor, allowing for the installation of electrophilic warheads (e.g., acrylamides for covalent binding) or PEGylated linkers to tune aqueous solubility[4].

While native indole derivatives exhibit UV fluorescence (typically Ex: ~285 nm, Em: ~350 nm)[6], live-cell assays require visible or near-infrared (NIR) tracking to avoid cellular autofluorescence and UV-induced phototoxicity. Therefore, ADICA is typically bioconjugated to a visible-light fluorophore prior to cell culture application[7].

G A ADICA Scaffold B Bioconjugation (HATU/DIPEA) A->B Activate -COOH C Functional Probe B->C Conjugate Ligand D Live-Cell Assay C->D 1-10 µM Dose E Data Acquisition D->E Readout

Caption: Workflow for converting ADICA into a functionalized probe for live-cell assay applications.

Protocol 1: Pre-Assay Bioconjugation (Probe Synthesis)

Before introducing ADICA to a cell culture environment, it must be functionalized. While EDC/NHS coupling is standard for aqueous bioconjugation[5], the hydrophobic nature of the 2,3-dimethylindole core makes it poorly soluble in water. To ensure near-quantitative yields and prevent active ester hydrolysis, this protocol utilizes anhydrous organic solvents (DMF or DMSO) with HATU/DIPEA[2][4].

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent of ADICA in anhydrous DMF to a concentration of 0.1 M. Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive O-7-azabenzotriazolyl ester intermediate.

  • Activation: Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA to the solution[2]. Stir at room temperature for 15 minutes. The solution will typically undergo a slight color change, indicating the formation of the active ester.

  • Conjugation: Add 1.0 equivalent of your target amine (e.g., an amine-functionalized Cy5 fluorophore or a target-specific ligand). Stir at room temperature for 2 hours[2].

  • Purification: Remove the solvent under reduced pressure. Purify the crude product via reverse-phase HPLC (acetonitrile/water gradient)[2].

  • Stock Generation: Lyophilize the purified ADICA-probe and reconstitute in sterile, anhydrous DMSO to a stock concentration of 10 mM. Store aliquots at -20°C.

Protocol 2: Live-Cell Target Engagement Assay

A robust cell culture assay must be a self-validating system . A common pitfall in small-molecule imaging is misinterpreting lipophilic accumulation in the endoplasmic reticulum or mitochondria as specific target binding. To guarantee trustworthiness, this protocol mandates a competition control.

Step-by-Step Methodology
  • Cell Seeding & Synchronization: Seed the cell line of interest (e.g., HeLa or HepG2) onto glass-bottom 96-well plates or confocal dishes[7]. Incubate for 24 hours at 37°C, 5% CO₂. Causality: Allow cells to adhere and return to a baseline metabolic state.

  • Serum Starvation (Optional but Recommended): Replace complete media with serum-free media for 4–12 hours prior to the assay. Causality: Serum contains growth factors that cause erratic baseline kinase/signaling activity. Starvation synchronizes the cells and lowers background noise.

  • Competition Control (The Validation Step): Divide the wells into two groups: "Probe Only" and "Competition". To the Competition wells, add a 10-fold molar excess of an unlabeled, known inhibitor of your target. Incubate for 30 minutes.

  • Probe Incubation: Dilute the 10 mM ADICA-probe DMSO stock into serum-free media to a final working concentration of 1–10 µM[7]. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. Add this to all wells and incubate for 30–60 minutes at 37°C[7].

  • Washing: Remove the probe-containing media and wash the cells gently 3 times with warm PBS[7]. Causality: Washing removes extracellular and loosely bound lipophilic probe, ensuring the remaining signal represents high-affinity intracellular target engagement.

  • Imaging/Readout: Image the cells using confocal fluorescence microscopy or quantify via a microplate reader.

G cluster_cell Intracellular Environment Target Protein Target Signal Specific Signal (Target Engaged) Target->Signal Probe Only NoSignal Baseline Signal (Target Blocked) Target->NoSignal Probe + Competitor Probe ADICA-Derived Probe Probe->Target Permeates & Binds Comp Unlabeled Competitor Comp->Target Pre-incubated (Blocks)

Caption: Self-validating logic for intracellular target engagement using an ADICA-derived probe.

Quantitative Data & Troubleshooting

To assist in assay optimization, the following table summarizes the key quantitative parameters and their mechanistic significance when working with indole-based probes in cell culture.

ParameterTypical Range / ValueCausality & Significance
Stock Solution Concentration 10 – 50 mMMust be prepared in anhydrous DMSO. Aqueous buffers will fail to dissolve the lipophilic 2,3-dimethylindole core, leading to precipitation.
Assay Working Concentration 1 – 10 µM[7]Balances target saturation with minimal off-target effects. Concentrations >10 µM often lead to non-specific membrane partitioning.
Max Final DMSO Concentration ≤ 0.1% (v/v)Exceeding 0.1% DMSO alters membrane fluidity and can induce apoptosis, confounding assay viability readouts.
Incubation Time 30 – 120 minutes[7]Allows sufficient time for the probe to passively diffuse across the lipid bilayer and reach thermodynamic equilibrium with the target.
Native Indole Fluorescence Ex: ~285 nm, Em: ~350 nm[6]Native UV fluorescence is generally unsuitable for live-cell imaging due to autofluorescence; bioconjugation to visible fluorophores is required.

References

  • Source: bldpharm.
  • Source: benchchem.
  • Source: nih.
  • Source: benchchem.
  • Reversible and Fully Controllable Generation of Organo-Soluble DNA (osDNA)
  • Click. Screen. Degrade.
  • Source: nih.

Sources

Method

Application Note: 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic Acid in Fragment-Based Drug Discovery

Executive Summary 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS: 1367968-89-5) is a highly versatile, low-molecular-weight building block utilized extensively in modern drug design[1]. As a functionalized derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS: 1367968-89-5) is a highly versatile, low-molecular-weight building block utilized extensively in modern drug design[1]. As a functionalized derivative of the "privileged" indole scaffold, this compound is engineered specifically for Fragment-Based Drug Discovery (FBDD) and targeted library synthesis[2]. Its unique substitution pattern offers medicinal chemists multiple orthogonal vectors for structural elaboration, making it an ideal starting point for developing kinase inhibitors, metalloproteinase modulators, and anti-infective agents[3][4][5].

Mechanistic Rationale: The Privileged Indole Scaffold

The indole core is a cornerstone of medicinal chemistry due to its ability to mimic the purine nucleus of ATP, allowing it to bind effectively to the hinge region of various kinases (e.g., Haspin, CDKs)[4][6]. The specific functionalization of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid provides four distinct mechanistic advantages:

  • Indole NH (Hinge Binder): Acts as a primary hydrogen-bond donor to the backbone carbonyls of kinase hinge regions.

  • 5-Carboxylic Acid (Solvent Vector): Provides a synthetic handle for rapid amide library generation. In biological targets, it can form critical salt bridges with active site residues (e.g., in CTX-M β-lactamase inhibitors) or project into solvent-exposed S1' pockets (e.g., in MMP-13 inhibitors)[3][5].

  • 2,3-Dimethyl Substitution (Conformational Restraint): The methyl groups restrict the rotatable bonds of the core, reducing the entropic penalty upon binding. They also increase lipophilicity, effectively filling small hydrophobic sub-pockets within the target active site[2].

  • 7-Amino Group (Orthogonal Vector): Serves as an additional hydrogen-bond donor or a site for divergent functionalization (e.g., urea formation, Buchwald-Hartwig amination) without sterically clashing with the C5 vector.

Binding_Model Core 7-Amino-2,3-dimethyl- 1H-indole-5-carboxylic acid N1 Indole NH (Kinase Hinge H-Bond Donor) Core->N1 Vector 1 C23 2,3-Dimethyl (Hydrophobic Pocket Fit) Core->C23 Vector 2 C5 5-Carboxylic Acid (Solvent Vector / Salt Bridge) Core->C5 Vector 3 C7 7-Amino Group (Additional H-Bond / Vector) Core->C7 Vector 4

Logical relationship model of the binding vectors for the indole-5-carboxylic acid scaffold.

Fragment-to-Lead Optimization Pipeline

FBDD relies on identifying small, low-affinity binders (fragments) and systematically growing them into high-affinity leads. Indole-5-carboxylic acid derivatives have demonstrated exceptional ligand efficiency (LE > 0.3) in such screens[3]. The workflow below outlines the standard progression from primary biophysical screening to lead optimization.

FBDD_Workflow A Fragment Library Screening (SPR/NMR) B Hit Validation (X-ray Crystallography) A->B C C5/C7 Derivatization (Parallel Synthesis) B->C D Lead Optimization (In Vitro Profiling) C->D

Fragment-Based Drug Discovery (FBDD) workflow for indole-based hit-to-lead optimization.

Experimental Protocols

Protocol A: High-Throughput Parallel Amidation of the C5-Carboxylic Acid

This protocol details the generation of a targeted sub-library by derivatizing the C5-carboxylic acid while leaving the 7-amino group intact.

  • Reagents: 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (1.0 eq), Library Amines (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Step-by-Step Methodology & Causality:

    • Preparation: Dissolve the indole acid in anhydrous DMF to a concentration of 0.1 M.

      • Causality: DMF is required to fully solubilize the polar, zwitterionic nature of the starting material.

    • Pre-activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 15 minutes at room temperature.

      • Causality: Pre-activation forms the highly reactive OAt ester. HATU is chosen over EDC/HOBt because it ensures near-quantitative conversion even with sterically hindered amines, which is critical for high-throughput parallel synthesis where purification bottlenecks must be minimized.

    • Coupling: Add the target amine (1.2 eq) to the activated mixture. Stir for 2–4 hours at room temperature.

    • Quenching & Purification: Quench with H₂O and purify directly via preparative RP-HPLC (Acetonitrile/Water with 0.1% TFA).

  • Self-Validation System: Analyze the fractionated products via LC-MS. The protocol is validated only if the desired product peak exhibits >95% purity (UV 254 nm) and the correct [M+H]+ mass. Any reaction yielding <80% conversion indicates an unreactive amine that requires heating or a stronger base (e.g., DBU).

Protocol B: Biophysical Validation via Surface Plasmon Resonance (SPR)

Because fragments bind with low affinity (typically Kd​ in the μM to mM range), traditional biochemical assays often yield false positives. SPR provides real-time kinetic validation[3].

  • Reagents: Target protein (e.g., kinase domain), Series S Sensor Chip CM5, Running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO).

  • Step-by-Step Methodology & Causality:

    • Immobilization: Immobilize the target protein via standard amine coupling to a high density (3000–5000 RU).

      • Causality: High immobilization levels are mandatory for fragments. Their low molecular weight generates very small response signals ( Rmax​ ), requiring a dense protein surface to achieve a detectable signal-to-noise ratio.

    • Solvent Correction: Run a DMSO solvent correction curve (4.5% to 5.5% DMSO in running buffer).

      • Causality: Fragments must be screened at high concentrations, necessitating higher DMSO concentrations. Bulk refractive index changes from slight DMSO mismatches between the sample and running buffer can easily mask the small fragment binding signals.

    • Injection: Inject the indole fragment in a dose-response series (e.g., 10 μM to 1 mM) at a high flow rate (50 μL/min ).

      • Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • Self-Validation System: The protocol is validated if the binding sensorgrams reach steady-state equilibrium during the injection phase and return to baseline rapidly post-injection. A reference flow cell (blank) MUST be subtracted to rule out non-specific binding to the dextran matrix.

Quantitative Data Summaries

Table 1: Physicochemical Properties & FBDD Compliance

Property Value Implications for FBDD
Molecular Weight 204.23 g/mol Complies with the "Rule of 3" (Ro3) for fragments.
CLogP ~1.8 Optimal lipophilicity for aqueous solubility and pocket binding.
Topological Polar Surface Area 81.1 Ų Favorable for cell permeability in subsequent lead optimization.
Hydrogen Bond Donors / Acceptors 3 / 3 Provides multiple vectors for target engagement.

| Rotatable Bonds | 1 | High rigidity minimizes entropic penalty upon binding. |

Table 2: Typical Assay Metrics for Indole-5-Carboxylic Acid Derivatives | Target Class | Example Target | Typical Hit Affinity ( Kd​ / IC50​ ) | Ligand Efficiency (LE) | | :--- | :--- | :--- | :--- | | Kinases | Haspin, CDKs[4][6] | 50 – 500 μM | > 0.30 kcal/mol/heavy atom | | Metalloproteinases | MMP-13[3] | 100 – 800 μM | > 0.28 kcal/mol/heavy atom | | β-Lactamases | CTX-M[5] | 20 – 100 μM | > 0.35 kcal/mol/heavy atom |

Sources

Application

Application Note: Conjugation of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic Acid to Carrier Proteins

Strategic Overview & Immunological Principles Small molecules (haptens) with a molecular weight under 1,000 Da are generally non-immunogenic. To elicit a robust immune response and generate high-affinity antibodies, thes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Immunological Principles

Small molecules (haptens) with a molecular weight under 1,000 Da are generally non-immunogenic. To elicit a robust immune response and generate high-affinity antibodies, these haptens must be covalently linked to highly immunogenic carrier proteins, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)[1].

The hapten 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid presents a unique conjugation challenge and opportunity because it possesses two distinct reactive handles: a primary amine at the 7-position and a carboxylic acid at the 5-position[2].

Causality in Experimental Design: Antibodies are typically generated against the structural portion of the hapten that is furthest from the conjugation site. Therefore, the choice of crosslinking chemistry dictates the hapten's spatial orientation on the carrier protein.

  • Carboxyl-Directed Conjugation (EDC/Sulfo-NHS): Anchors the molecule via the 5-carboxyl group, exposing the 7-amino indole ring as the primary epitope.

  • Amine-Directed Conjugation (BS3): Anchors the molecule via the 7-amino group, exposing the 5-carboxyl group.

This guide focuses on the gold-standard Carboxyl-Directed Conjugation using EDC/Sulfo-NHS chemistry, which provides highly stable amide bonds and predictable conjugation efficiencies[3].

Strategy Hapten 7-Amino-2,3-dimethyl- 1H-indole-5-carboxylic acid EDC EDC/Sulfo-NHS Chemistry Hapten->EDC Targets 5-COOH BS3 BS3 Homobifunctional Crosslinker Hapten->BS3 Targets 7-NH2 EpitopeA Exposed Epitope: 7-Amino Group EDC->EpitopeA Conjugates to Carrier Lysines EpitopeB Exposed Epitope: 5-Carboxyl Group BS3->EpitopeB Conjugates to Carrier Lysines

Fig 1. Conjugation strategies dictating hapten orientation and epitope exposure.

Physicochemical Properties & Solubility Constraints

Indole derivatives are notoriously hydrophobic and often suffer from poor aqueous solubility. While traditional conjugation protocols rely entirely on aqueous buffers, attempting to dissolve this hapten directly in PBS will likely result in precipitation and failed conjugation. Utilizing an organic co-solvent like N,N-Dimethylformamide (DMF) is critical for solubilization[4].

Table 1: Hapten Physicochemical Profile
PropertySpecification
Chemical Name 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid
CAS Number 1367968-89-5[2]
Molecular Weight 204.23 g/mol
Reactive Handles Primary Amine (-NH₂), Carboxylic Acid (-COOH)
Optimal Solvents Anhydrous DMF or DMSO (Keep final concentration <30% to prevent carrier denaturation)[5]

Self-Validating Experimental Protocol: EDC/Sulfo-NHS Conjugation

This protocol employs a two-step EDC/Sulfo-NHS activation strategy. Why two steps? The intermediate O-acylisourea formed by EDC alone is highly unstable in aqueous solutions, hydrolyzing within seconds. The addition of Sulfo-NHS converts this intermediate into a relatively stable, amine-reactive Sulfo-NHS ester (half-life of hours at pH 7.0), drastically increasing the conjugation efficiency to the carrier protein's lysine residues[3][6].

Materials Required
  • Hapten: 2 mg of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid.

  • Carrier Protein: 2 mg of Mariculture KLH (mcKLH) or BSA (lyophilized, amine-free)[5].

  • Crosslinkers: EDC hydrochloride and Sulfo-NHS (Equilibrated to room temperature in a desiccator to prevent moisture-induced degradation)[3].

  • Activation Buffer: 0.1 M MES, 0.9 M NaCl, pH 4.7. (Causality: MES is mandatory here because it lacks primary amines and carboxyls that would compete with the crosslinking reaction)[5].

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2 (PBS).

Step-by-Step Methodology
  • Hapten Solubilization: Dissolve 2 mg of the hapten in 100 µL of anhydrous DMF. Vortex until completely clear.

  • Carboxyl Activation: Add the 100 µL hapten solution to 400 µL of Activation Buffer (MES, pH 4.7). Immediately add 1.2 mg of Sulfo-NHS and 0.8 mg of EDC. React for 15 minutes at room temperature with end-over-end mixing[3].

  • Quenching (Optional but Recommended): Add 1.4 µL of 2-mercaptoethanol (final concentration ~20 mM) to quench unreacted EDC. This prevents the EDC from crosslinking the carrier protein's own carboxyls to its own amines (polymerization) in the next step[3].

  • Carrier Preparation: Dissolve 2 mg of the carrier protein (BSA or KLH) in 500 µL of Conjugation Buffer (PBS, pH 7.2).

  • Conjugation Reaction: Add the activated hapten solution dropwise to the carrier protein solution while stirring. (Causality: Dropwise addition prevents localized high concentrations of DMF, which could irreversibly denature the carrier protein)[5]. React for 2 hours at room temperature.

  • Purification: Remove unreacted hapten, quenched crosslinkers, and DMF by passing the reaction mixture through a desalting column (e.g., 5K-7K MWCO Spin Column) pre-equilibrated with PBS[5].

Workflow A 1. Hapten Solubilization (Hapten in DMF) B 2. Carboxyl Activation (EDC + Sulfo-NHS in MES) A->B C 3. Carrier Protein Addition (KLH/BSA in PBS) B->C D 4. Conjugation Reaction (2 Hours at RT) C->D E 5. Quenching & Desalting (Spin Column Purification) D->E F 6. QC & Validation (TNBS Free Amine Assay) E->F

Fig 2. Step-by-step EDC/Sulfo-NHS conjugation workflow for hapten-carrier linking.

Quantitative Data & Quality Control (QC)

A protocol is only as good as its validation. To ensure this is a self-validating system , researchers must quantify the hapten density (epitope ratio) on the carrier protein.

Because the hapten is conjugated to the primary amines (lysines) of the carrier protein, successful conjugation results in a measurable decrease in available free amines. This is quantified using a TNBS (2,4,6-trinitrobenzene sulfonic acid) Assay , which reacts with primary amines to form a chromogenic derivative measurable at 335 nm.

Table 2: Expected Conjugation Metrics & Validation Targets
Carrier ProteinMW (Da)Available Free LysinesTarget Hapten DensityTNBS Assay (Expected Free Amines Post-Reaction)
Bovine Serum Albumin (BSA) 66,400~30-35 (Solvent exposed)10 - 20 haptens / BSA10 - 25 free amines remaining
Keyhole Limpet Hemocyanin (KLH) 4.5 x 10⁶ - 8 x 10⁶>300 per subunit400 - 800 haptens / KLHSignificant reduction vs. unconjugated control

Note: KLH is a massive, highly complex metalloprotein. Due to its size and tendency to form aggregates, exact hapten density is difficult to calculate precisely via TNBS; however, a >40% reduction in free amines indicates a highly successful immunogen preparation[1].

References

  • Thermo Fisher Scientific.Instructions - EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride).
  • Fisher Scientific.Imject™ BSA and mcKLH (in MES buffer).
  • National Institutes of Health (PMC).An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides.
  • BLDpharm.1367968-89-5 | 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid.
  • Thermo Fisher Scientific.Carrier Protein Activation and Conjugation Data.

Sources

Method

Standard Operating Procedure for the Extraction of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid

An Application Guide for Researchers Abstract This application note provides a detailed guide for the selective extraction and purification of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid from complex matrices. As a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

This application note provides a detailed guide for the selective extraction and purification of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid from complex matrices. As a key heterocyclic building block in medicinal chemistry and materials science, achieving high purity of this compound is critical for downstream applications.[1][2] The inherent amphoteric nature of this molecule, stemming from its acidic carboxylic acid and basic amino functional groups, presents unique challenges for separation. This guide elucidates the underlying chemical principles and offers two robust, field-proven protocols: a classic pH-driven Liquid-Liquid Extraction (LLE) and a more streamlined Solid-Phase Extraction (SPE) method using ion exchange. Each protocol is designed to be a self-validating system, with explanations for each step to empower researchers to adapt the methodology to their specific sample matrix.

Principles of Extraction: Exploiting Amphoteric Chemistry

The successful extraction of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid hinges on the strategic manipulation of its acid-base properties. The molecule possesses two key ionizable groups: a carboxylic acid (-COOH) and an aromatic amino group (-NH₂).

  • Carboxylic Acid Group: This group is acidic, with an estimated pKa of approximately 4-5.[3] At pH values above its pKa, it deprotonates to form a negatively charged carboxylate ion (-COO⁻).

  • Amino Group: The amino group at the 7-position is basic. The pKa of its conjugate acid (R-NH₃⁺) is estimated to be around 4-5, similar to aniline. At pH values below this pKa, it protonates to form a positively charged ammonium ion (-NH₃⁺).

This dual functionality means the molecule's net charge and, consequently, its solubility, are highly dependent on the pH of the solution. This behavior is the cornerstone of our extraction strategy.

pH-Dependent States of the Target Molecule
pH RangeDominant SpeciesNet ChargeExpected Aqueous SolubilityExpected Organic Solubility (e.g., in Ethyl Acetate)
pH < 2 Cationic FormPositive (+)HighLow
pH 4-5 (pI) Zwitterionic FormNeutral (0)Low (Minimum)Low to Moderate
pH > 9 Anionic FormNegative (-)HighLow

By adjusting the pH, we can render the molecule either highly water-soluble (as a salt) to keep it in the aqueous phase or minimally water-soluble (at its isoelectric point, pI) to either precipitate it or extract it into an organic solvent.[4][5]

Protocol 1: Liquid-Liquid Extraction (LLE) via pH Modulation

This method is a fundamental and highly effective technique for purifying acidic, basic, or amphoteric compounds from neutral impurities.[4][6] It relies on partitioning the compound between two immiscible liquid phases based on its charge state.

Experimental Workflow for LLE

LLE_Workflow start Sample dissolved in Water/Solvent acidify Step 1: Acidify to pH ~2 with 1M HCl start->acidify wash1 Extract with Ethyl Acetate (3x) (Removes neutral/basic impurities) acidify->wash1 aqueous1 Aqueous Layer (Target is cationic, R-NH3+-COOH) wash1->aqueous1 Separate Phases discard1 Organic Layer 1 (Discard) wash1->discard1 basify Step 2: Basify Aqueous Layer to pH ~11 with 1M NaOH aqueous1->basify wash2 Extract with Ethyl Acetate (3x) (Removes residual neutral impurities) basify->wash2 aqueous2 Aqueous Layer (Target is anionic, R-NH2-COO-) wash2->aqueous2 Separate Phases discard2 Organic Layer 2 (Discard) wash2->discard2 adjust_pI Step 3: Adjust Aqueous Layer to pH ~4.5-5.5 with 1M HCl aqueous2->adjust_pI precipitate Precipitate Forms (Target is zwitterionic) adjust_pI->precipitate isolate Step 4: Isolate by Filtration Wash with cold DI Water & Dry precipitate->isolate

Caption: LLE workflow for amphoteric compound purification.

Step-by-Step LLE Protocol
  • Sample Preparation:

    • Dissolve the crude sample containing 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid in a suitable volume of dilute aqueous base (e.g., 0.1 M NaOH) to ensure initial solubilization of the acidic compound.

  • Acidic Wash (Impurity Removal):

    • Transfer the solution to a separatory funnel.

    • Slowly add 1M HCl dropwise while stirring until the pH of the aqueous phase is ~2. This converts the target molecule to its water-soluble cationic form.

    • Add an equal volume of ethyl acetate, stopper the funnel, and invert, venting frequently to release pressure.[4] Shake vigorously for 1-2 minutes.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer into a clean flask. Discard the upper organic layer, which contains neutral and basic impurities.

    • Repeat the ethyl acetate wash two more times to ensure complete removal of impurities.

  • Isoelectric Point Precipitation (Product Isolation):

    • Return the purified aqueous layer to a beaker with a stir bar.

    • Place the beaker in an ice bath to decrease the solubility of the product upon precipitation.

    • Slowly add 1M NaOH or 1M HCl as needed to carefully adjust the pH to the isoelectric point, estimated to be between 4.5 and 5.5. Monitor the pH closely with a calibrated meter.

    • As you approach the pI, the target compound will begin to precipitate out of the solution as a solid. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Collection and Drying:

    • Collect the solid product by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the solid with a small amount of cold deionized water to remove any residual salts.

    • Dry the purified solid under a vacuum to obtain the final product.

Protocol 2: Solid-Phase Extraction (SPE) using Strong Cation Exchange (SCX)

SPE offers a faster, more efficient, and often cleaner alternative to LLE, minimizing solvent consumption. For this amphoteric molecule, a Strong Cation Exchange (SCX) sorbent is ideal. The protocol is based on retaining the positively charged molecule at low pH and eluting it by neutralizing this charge at high pH.[7]

Experimental Workflow for SCX-SPE

SPE_Workflow cluster_prep Preparation cluster_purify Purification condition Step 1: Condition Cartridge (Methanol, then Acidic Water) load Step 2: Load Sample (Sample in pH ~2-3 buffer) condition->load wash Step 3: Wash Cartridge (Acidic Water, then Methanol) (Removes all non-basic impurities) load->wash elute Step 4: Elute Target (5% NH4OH in Methanol) wash->elute collect Collect Eluate & Evaporate Solvent elute->collect

Caption: Strong Cation Exchange (SCX) SPE workflow.

Step-by-Step SCX-SPE Protocol
  • Cartridge Selection:

    • Choose an SCX SPE cartridge with a bed mass appropriate for your sample size (e.g., 100 mg sorbent for <1 mg of sample).

  • Sample Preparation:

    • Dissolve the crude sample in a minimal volume of a strong acid solution (e.g., 1-2% formic acid in water) to ensure the target molecule is fully protonated and positively charged. The sample should be fully dissolved.

  • SPE Manifold Procedure:

    • Conditioning: Pass one cartridge volume of methanol through the SCX cartridge, followed by one volume of acidic water (e.g., water with 1% formic acid). Do not let the sorbent run dry.[7]

    • Loading: Slowly load the prepared sample onto the cartridge. The positively charged target molecule will bind to the negatively charged sorbent. Collect the flow-through and re-apply it to the cartridge to maximize binding.[7]

    • Washing:

      • Wash with two cartridge volumes of acidic water (1% formic acid) to remove polar, non-basic impurities.

      • Wash with two cartridge volumes of methanol to remove non-polar, non-basic impurities.

    • Elution: Elute the purified compound with two cartridge volumes of 5% ammonium hydroxide in methanol. The basic solution neutralizes the charge on the molecule's amino group, releasing it from the sorbent.[7]

  • Final Steps:

    • Collect the basic eluate.

    • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator or nitrogen stream) to yield the purified solid product.

Method Validation

The purity of the extracted 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid should be confirmed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV or Mass Spectrometry (MS) detector, HPLC can assess purity and quantify the yield.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the isolated compound and identify any remaining impurities.

Concluding Remarks

The choice between LLE and SPE depends on the specific requirements of the experiment. LLE is highly scalable and requires minimal specialized equipment, making it suitable for large-scale purifications. SPE provides higher throughput, superior cleanup for complex matrices, and is more easily automated, making it ideal for routine analysis and screening applications. Both protocols, when executed with an understanding of the pH-dependent chemistry of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid, will yield a product of high purity suitable for the most demanding research applications.

References

  • Facile synthesis of magnetic ionic covalent organic framework and dispersive magnetic solid phase extraction of aromatic amino acid oxidation products in thermally processed foods. PubMed.
  • Production of salts of indole carboxylic acid compounds. Google Patents.
  • Liquid–liquid extraction. Wikipedia.
  • Ion Exchange SPE Optimized for Amino Acid Enrichment. Thermo Fisher Scientific.
  • Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids. ACS Publications.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
  • Liquid-Liquid Extraction. Chemistry LibreTexts.
  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC.
  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions.
  • A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. PMC.
  • Approximate pKa chart of the functional groups: values to know. University of Calgary.
  • Indole. Wikipedia.
  • 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid. BLDpharm.
  • Indole-3-carboxylic acid | CAS 771-50-6. Selleck Chemicals.
  • Solid Phase Extraction: Applications to the Chromatographic Analysis of Vegetable Oils and Fats. Grasas y Aceites.
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC.

Sources

Application

Application Note: 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic Acid as a Versatile Bifunctional Precursor in Advanced Organic Synthesis

Executive Summary & Structural Rationale The indole nucleus is widely recognized as a "privileged scaffold" in drug discovery, forming the core of numerous kinase inhibitors, targeted protein degraders, and CNS therapeut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The indole nucleus is widely recognized as a "privileged scaffold" in drug discovery, forming the core of numerous kinase inhibitors, targeted protein degraders, and CNS therapeutics . However, late-stage functionalization of the indole core often suffers from regioselectivity issues due to the inherent nucleophilicity of the C2 and C3 positions.

7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS: 1367968-89-5) elegantly circumvents these synthetic bottlenecks. By blocking the highly reactive C2 and C3 sites with methyl groups, this molecule prevents unwanted electrophilic aromatic substitution and oxidative polymerization. This strategic substitution pattern isolates the reactivity to two orthogonal functional groups:

  • The 5-Carboxylic Acid: An electrophile precursor primed for amide bond formation.

  • The 7-Amino Group: A sterically hindered, aniline-like nucleophile ideal for transition-metal-catalyzed cross-coupling.

This bifunctional nature makes it an exceptional rigid spacer for peptidomimetics and a foundational building block for complex polycyclic heterocycles.

Physicochemical Profile

To ensure reproducibility in reaction design, the fundamental physicochemical properties of the precursor are summarized below.

ParameterSpecification
Chemical Name 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid
CAS Number 1367968-89-5
Molecular Formula C11H12N2O2
Molecular Weight 204.23 g/mol
Appearance Solid powder (typically off-white to pale brown)
Solubility DMF, DMSO, Methanol (Sparingly soluble in water)
Storage Conditions 2-8°C, inert atmosphere (light and air sensitive)

Strategic Workflows: Orthogonal Functionalization

The true utility of this molecule lies in its capacity for orthogonal functionalization. The distinct electronic and steric environments of the 5-COOH and 7-NH2 groups allow chemists to selectively derivatize one site without necessitating cumbersome protection-deprotection sequences for the other.

G A 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid B Pathway A: 5-COOH Activation A->B C Pathway B: 7-NH2 Functionalization A->C D HATU / DIPEA Amide Bond Formation B->D E Pd-Catalyst / Ligand Buchwald-Hartwig Amination C->E F Indole-Based Peptidomimetic D->F G N-Aryl Indole Scaffold E->G

Fig 1. Orthogonal functionalization pathways of the bifunctional indole scaffold.

Experimental Methodologies & Protocols

The following protocols have been designed as self-validating systems, incorporating specific mechanistic causalities and in-process controls to ensure high-fidelity synthesis.

Protocol A: C-Terminal Activation & Amidation (HATU-Mediated)

Causality & Rationale: Activating the 5-carboxylic acid requires a reagent that can suppress side reactions while driving the reaction to completion. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) over traditional carbodiimides (like EDC). HATU generates an HOAt active ester, which features a pyridine nitrogen that provides anchimeric assistance (the "7-aza effect"). This hydrogen-bonded 7-membered cyclic transition state drastically accelerates the coupling of sterically hindered amines and minimizes degradation . DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Procedure:

  • Reagent Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (1.0 mmol, 204 mg) in anhydrous DMF (10 mL) under an argon atmosphere.

  • Activation: Add DIPEA (3.0 mmol, 522 µL) followed by HATU (1.2 mmol, 456 mg). Stir the reaction mixture at room temperature for 15 minutes. Self-Validation: A slight color change (usually to a deeper yellow/orange) indicates the formation of the active OAt ester.

  • Coupling: Slowly add the target primary or secondary amine (1.1 mmol) dissolved in 2 mL of anhydrous DMF.

  • Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor reaction progress via LC-MS. The disappearance of the activated ester mass peak confirms completion.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: N-Terminal Functionalization via Buchwald-Hartwig Cross-Coupling

Causality & Rationale: The 7-amino group of this indole is sterically congested by the adjacent indole N1-H and electronically modulated by the electron-rich core. Standard SNAr conditions will fail. Palladium-catalyzed C-N cross-coupling is required. We specify the use of Pd2(dba)3 paired with a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos). The bulkiness of XPhos facilitates rapid reductive elimination, preventing catalyst resting-state degradation and outcompeting undesired arylation at the indole N1 position . Sodium tert-butoxide (NaOt-Bu) is used to efficiently deprotonate the amine upon binding to the Pd complex, driving the catalytic cycle.

G Step1 Reagent Assembly (Glovebox/Argon) Step2 Pd-Catalyzed Coupling (90°C, 12h) Step1->Step2 Step3 Celite Filtration & Concentration Step2->Step3 Step4 Flash Chromatography (Hexanes/EtOAc) Step3->Step4

Fig 2. Experimental workflow for the Buchwald-Hartwig cross-coupling protocol.

Step-by-Step Procedure:

  • Inert Setup: In a glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (1.0 mmol, 204 mg), the desired aryl bromide (1.2 mmol), Pd2(dba)3 (0.05 mmol, 45 mg), XPhos (0.1 mmol, 47 mg), and NaOt-Bu (2.5 mmol, 240 mg).

  • Solvent Addition: Seal the vial with a PTFE septum cap, remove from the glovebox, and inject anhydrous, degassed 1,4-dioxane (10 mL).

  • Catalytic Cycle: Heat the reaction mixture to 90°C in a pre-heated oil bath or heating block. Stir vigorously for 12 hours. Self-Validation: The reaction mixture will turn dark brown/black as the active Pd(0) species cycles.

  • Quench & Filtration: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter the crude mixture through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting residue via flash column chromatography using a Hexanes/Ethyl Acetate gradient to yield the N-arylated indole derivative.

References

  • Recent Progress Concerning the N-Arylation of Indoles National Center for Biotechnology Information (PMC) URL:[Link]

  • HATU - Peptide Coupling Reagent Wikipedia, The Free Encyclopedia URL: [Link]

  • Efficient Palladium-Catalyzed N-Arylation of Indoles Organic Chemistry Portal URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic Acid

Welcome to the Formulation & Troubleshooting Support Center. This portal is designed for researchers, formulation scientists, and drug development professionals working with 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Troubleshooting Support Center. This portal is designed for researchers, formulation scientists, and drug development professionals working with 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid .

Working with highly functionalized indole derivatives often presents significant physicochemical challenges. This guide provides field-proven, mechanistically grounded solutions to overcome the aqueous solubility barriers inherent to this specific amphoteric molecule.

Part 1: Understanding the Solubility Barrier

Before attempting to solubilize 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid, it is critical to understand the causality behind its recalcitrant nature in aqueous media:

  • Amphoteric & Zwitterionic Character: The molecule possesses a C5-carboxylic acid (predicted pKa ~4.4)[1] and a C7-aromatic amine (conjugate acid pKa ~4.6)[2]. Because these pKa values are nearly identical, the molecule exists predominantly as a zwitterion or neutral species at pH 4.0–5.0. This zero net charge state minimizes ion-dipole interactions with water.

  • Crystal Lattice Energy: Carboxylic acids frequently form strong, hydrogen-bonded dimers in their crystalline state[3]. When combined with the hydrogen-bonding potential of the C7-amino group and the indole NH, the molecule forms a highly rigid crystal lattice that is thermodynamically difficult to disrupt.

  • Hydrophobicity: The addition of two methyl groups at the C2 and C3 positions of the indole core significantly increases the lipophilicity (LogP) of the molecule, further repelling aqueous solvation.

Part 2: Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into physiological buffer (pH 7.4). Why does this happen, and how can I prevent it? A1: This is a classic case of solvent-shift precipitation. While the C5-carboxylic acid is deprotonated at pH 7.4, the highly lipophilic 2,3-dimethyl indole core drives localized hydrophobic aggregation when the organic solvent is diluted. To prevent this, you must lower the thermodynamic barrier to solvation. Using water-miscible co-solvents such as PEG 300 or Propylene Glycol can significantly increase solubility by disrupting intermolecular hydrogen bonds[4]. Ensure that the final concentration of the co-solvent remains compatible with your assay (e.g., <0.1% DMSO for cell culture to avoid cytotoxicity)[4].

Q2: I am observing maximum precipitation and turbidity around pH 4.5. Is this expected? A2: Yes, this is entirely expected. The pH range of 4.0–5.0 represents the molecule's isoelectric point (pI). At this pH, the molecule is zwitterionic, meaning it has a net charge of zero, which leads to isoelectric precipitation. To improve solubility, you must formulate at least 2 pH units away from this pI (i.e., pH < 2.5 or pH > 6.5) to ensure the molecule is fully ionized (either as a cation or an anion)[4].

Q3: The compound is still insoluble even after pH adjustment. What advanced formulation techniques can I use without altering the chemical structure? A3: If pH adjustment is insufficient due to the strong crystal lattice, cyclodextrin complexation is the gold standard[5]. Excipients like Hydroxypropyl-β-cyclodextrin (HP-β-CD) form inclusion complexes with indole compounds[4]. The hydrophobic 2,3-dimethyl-indole core is sequestered within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility.

Q4: How can I formulate this compound for in vivo (IV or PO) dosing where organic solvents are restricted? A4: For in vivo applications, rely on in situ salt formation combined with solubilizing excipients. Carboxylic acid drugs often face solubility challenges, but forming a basic salt (e.g., sodium or meglumine salt) by adjusting the formulation pH to > 7.5 can drastically improve the dissolution profile[5]. If permeability becomes an issue (as ionized forms are less permeable), a prodrug approach masking the carboxylic acid moiety may be required later in development[5].

Part 3: Quantitative Data Summary

The following table summarizes the expected outcomes of various solubilization strategies based on the physicochemical properties of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid.

Solubilization StrategyMechanism of ActionExpected Solubility GainBest Application
pH Adjustment (pH 7.5) Deprotonates C5-COOH, forming a highly soluble anionic salt.10x – 50xIn vivo IV dosing, biochemical assays.
Co-solvency (10% DMSO) Disrupts H-bonded dimers; lowers dielectric constant of the vehicle.50x – 100xIn vitro screening (requires further dilution).
HP-β-CD Complexation Encapsulates the lipophilic 2,3-dimethyl indole core.100x – 500xIn vivo PO/IV dosing, formulation stability.
Isoelectric pH (pH 4.5) Induces zwitterion formation; maximizes lattice energy.Negative (Precipitation)Compound isolation/purification only.

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Visual clarity of the solution serves as the primary validation checkpoint.

Protocol A: In Situ Salt Formation (Alkaline Solubilization)

Use this protocol to generate an aqueous-compatible sodium salt for physiological assays.

  • Weighing: Accurately weigh 10 mg of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid into a sterile glass vial.

  • Suspension: Suspend the powder in 8 mL of sterile Water for Injection (WFI). Validation Check: The solution will be highly turbid.

  • Titration: Gradually add 0.1 M NaOH dropwise while stirring continuously at 300 RPM. Monitor the pH using a micro-pH probe.

  • Solubilization: Continue titration until the pH reaches 7.5–8.0. Validation Check: The suspension must transition to a completely clear solution as the sodium salt forms.

  • Buffering: Add 1 mL of 100 mM Phosphate Buffer (pH 7.4) to lock the pH and stabilize the ionized state.

  • Finalization: Adjust to a final volume of 10 mL with WFI and pass through a 0.22 µm PES syringe filter.

Protocol B: Cyclodextrin Inclusion Complexation

Use this protocol when high concentrations are required without altering the pH.

  • Excipient Prep: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in standard PBS (pH 7.4).

  • Addition: Add 5 mg of the indole compound directly to 5 mL of the HP-β-CD solution.

  • Equilibration: Sonicate the mixture in a water bath at 25°C for 30 minutes, followed by continuous magnetic stirring overnight at room temperature. This extended time is required for the inclusion complex to reach thermodynamic equilibrium.

  • Separation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble drug.

  • Collection: Carefully decant the supernatant. Validation Check: Analyze the supernatant via HPLC to quantify the exact concentration of the solubilized complex.

Part 5: Solubilization Troubleshooting Workflow

SolubilityWorkflow Start Compound Insoluble in Aqueous Media CheckPH Is target pH near Isoelectric Point (pH 4-5)? Start->CheckPH AdjustPH Adjust pH <3 (Acidic) or >7.5 (Basic) CheckPH->AdjustPH Yes UseCosolvents Use Co-solvents (e.g., DMSO, PEG 300) CheckPH->UseCosolvents No TestSol Is solubility sufficient? AdjustPH->TestSol UseCosolvents->TestSol Cyclodextrin Use HP-β-CD Complexation TestSol->Cyclodextrin No Success Proceed with Experiment TestSol->Success Yes Cyclodextrin->Success

Workflow for troubleshooting the aqueous solubility of amphoteric indole derivatives.

Part 6: References

  • National Center for Biotechnology Information (PMC). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Available at: [Link]

  • Patsnap Eureka. Overcoming Challenges in Carboxylic Acid Drug Formulations. Available at: [Link]

  • Grokipedia. Aromatic amine. Available at:[Link]

  • Lookchem. Indole-5-carboxylic acid. Available at:[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid

Welcome to the dedicated technical support center for 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid . This guide is engineered for researchers, analytical scientists, and drug development professionals who require unc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid . This guide is engineered for researchers, analytical scientists, and drug development professionals who require uncompromising purity in their synthetic workflows and biological assays.

Due to its specific structural features, this compound is highly vulnerable to environmental degradation. This resource provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your material.

Part 1: Mechanistic Insights into Oxidative Degradation

To effectively prevent degradation, one must first understand the causality behind it. 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid features an inherently electron-rich indole core. While the 5-carboxylic acid group provides mild electron-withdrawing stabilization, the exocyclic 7-amino group acts as a powerful electron-donating moiety. This drastically lowers the oxidation potential of the nitrogen atom.

Atmospheric oxygen (a ground-state diradical) readily abstracts a single electron from this highly nucleophilic amine, generating a reactive nitrogen-centered radical. In unsubstituted indoles, radicals often delocalize and react at the C2 or C3 positions. However, because the 2,3-dimethyl groups sterically and electronically block these traditional active sites, oxidative stress is funneled entirely through the 7-amino group. This leads to rapid intermolecular dimerization (forming azo linkages) or further oxidation into highly conjugated, dark-colored quinone-imines [1].

OxidationMechanism A 7-Amino-2,3-dimethyl-1H-indole -5-carboxylic acid B O2 / Light / Moisture (Catalysts) A->B Improper Handling E Inert Atmosphere (Ar/N2) A->E Glovebox/Schlenk Line F Amber Vial Shielding A->F Light Protection C Nitrogen-Centered Radical (Reactive Intermediate) B->C Single-Electron Oxidation D Quinone-Imine & Oligomers (Brown/Black Discoloration) C->D Dimerization / Polymerization G Stable Storage (-20°C) E->G Prevents Oxidation F->G Prevents Photodegradation

Logical relationship of 7-aminoindole oxidation pathways and preventive storage interventions.

Part 2: Troubleshooting Guide & FAQs

Q1: My solid compound has changed from an off-white powder to a dark brown/black solid. Can I still use it? A1: No. The discoloration is a direct visual indicator of advanced oxidative degradation [1]. The dark color arises from the highly conjugated quinone-imines and oligomeric species formed after the single-electron oxidation of the 7-amino group. Using this degraded material will introduce complex impurities into your synthetic steps or cause false positives/negatives in biological assays due to the presence of reactive radical scavengers.

Q2: Why does the compound degrade so much faster when dissolved in a solvent? A2: Solvation drastically increases the collision frequency between the 7-aminoindole molecules, dissolved oxygen, and trace transition metals present in the solvent. Furthermore, polar solvents can stabilize the transition state of the radical cation intermediate, lowering the activation energy for oxidation. Solutions of aromatic amines can degrade completely within 12 hours under ambient conditions [3].

Q3: Can I convert the free base to a salt to improve long-term stability? A3: Yes. If your downstream application tolerates it, protonating the 7-amino group (e.g., forming the hydrochloride or trifluoroacetate salt) removes its nucleophilicity and electron-donating capacity. This significantly raises the oxidation potential of the molecule, rendering it highly resistant to atmospheric oxygen.

Q4: What is the most critical factor when storing this compound: temperature or atmosphere? A4: Atmosphere. While low temperatures (-20°C) slow down the kinetic rate of degradation, the presence of oxygen is the absolute causal requirement for the formation of quinone-imines[4]. Storing the compound at -20°C in ambient air will still result in degradation over a few weeks. It must be stored under an inert atmosphere (Argon or Nitrogen) [2].

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your handling, do not rely on assumptions. The following protocols incorporate built-in validation steps so that the system proves its own integrity.

Protocol A: Air-Free Aliquoting and Long-Term Storage

Causality: Repeatedly opening a bulk container introduces fresh oxygen and atmospheric moisture (which condenses on cold powder), accelerating degradation. Dividing the bulk material into single-use aliquots under Argon prevents this cycle.

  • Preparation: Bake all amber glass vials and PTFE-lined caps at 120°C for 4 hours to drive off adsorbed surface moisture. Transfer them into the glovebox antechamber while still hot.

  • Purging: Cycle the antechamber with high-purity Argon (evacuate to < 0.1 mbar, backfill with Ar) a minimum of three times.

  • System Validation (The Self-Validating Step): Inside the main chamber, open a small test vial containing 2 mL of a 0.1 M solution of sodium benzophenone ketyl in THF (which is deep blue). If the solution remains deep blue throughout your working session, your inert atmosphere is verified. If it fades to clear or yellow, the atmosphere is compromised by O₂/H₂O, and you must abort the transfer.

  • Aliquoting: Weigh the bulk 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid into single-use aliquots (e.g., 5–10 mg per vial).

  • Sealing: Seal the vials tightly with the PTFE-lined caps and wrap the cap junction with Parafilm before removing them from the glovebox.

  • Storage: Transfer the sealed, inert vials immediately to a -20°C or -80°C freezer.

Workflow Start Receive Compound Transfer Transfer to Glovebox Antechamber Start->Transfer Purge Evacuate & Backfill with Ar (3x) Transfer->Purge Weigh Weigh Single-Use Aliquots Purge->Weigh Seal Seal in Amber Vials (PTFE Septa) Weigh->Seal Store Store at -20°C to -80°C Seal->Store

Step-by-step workflow for the air-free handling and long-term storage of aromatic amines.

Protocol B: Preparation of Degassed Stock Solutions

Causality: Dissolved oxygen is the primary driver of solution-phase oxidation. Removing it extends the half-life of the compound in solution from hours to days.

  • Solvent Degassing: Sparge the chosen solvent (e.g., anhydrous DMSO or DMF) with high-purity Argon for 30 minutes using a fine-porosity glass frit.

  • Dissolution: Inside a glovebox or using a Schlenk line, add the degassed solvent to a single-use aliquot of the compound.

  • Antioxidant Addition (Optional): If your assay permits, add 0.1% (w/v) ascorbic acid. Causality: Ascorbic acid has a lower oxidation potential than the 7-aminoindole and acts as a sacrificial scavenger for any residual oxygen radicals.

  • Baseline Validation (The Self-Validating Step): Immediately analyze a 1 µL aliquot of the freshly prepared solution via LC-MS. Confirm the presence of the exact mass [M+H]+ peak and verify the strict absence of[M+14]+ (quinone) or [M+16]+ (N-oxide) peaks. This chromatogram serves as your verified baseline for the experiment.

Part 4: Quantitative Stability Data

The following table summarizes the expected stability of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid under various environmental conditions. Use this data to benchmark your own storage efficacy.

Storage ConditionAtmosphereLight ExposureEstimated Half-LifeVisual Indicator of Degradation
25°C (Ambient) AirDirect Light< 3 DaysRapid browning / Black solid
4°C (Fridge) AirDark1–2 WeeksLight yellowing / Beige solid
-20°C (Freezer) Argon / N₂Dark> 12 MonthsStable off-white powder
Solution (DMSO) AirAmbient Light< 12 HoursDark brown / Black solution

Part 5: References

  • ACS Publications. "Diindolylamine Preparation and Stability Investigations." ACS Omega. Available at:[Link]

  • MDPI. "Short- and Long-Term Stability of Aromatic Amines in Human Urine." MDPI. Available at: [Link]

Troubleshooting

troubleshooting low yield in 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational bottlenecks associated with the synthesis of 7-Amino-2,3-dimethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational bottlenecks associated with the synthesis of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS: 1367968-89-5).

This molecule is a highly valued functional scaffold, particularly in the development of peroxisome proliferator-activated receptor gamma (PPARγ) partial agonists for Type 2 Diabetes, where the 2,3-dimethylindole core helps mitigate the adverse effects associated with full agonists like rosiglitazone[1]. However, synthesizing the 7-amino derivative presents unique regiochemical and oxidative challenges.

Below is the validated two-step synthetic pathway, followed by an in-depth troubleshooting guide, quantitative optimization data, and self-validating standard operating procedures (SOPs).

SynthesisPathway A 4-Hydrazino-3-nitrobenzoic acid + Butan-2-one B Fischer Indole Cyclization (HCl, 1,4-Dioxane, 120°C) A->B C 2,3-Dimethyl-7-nitro-1H-indole -5-carboxylic acid B->C IPC: LC-MS D Catalytic Hydrogenation (H2, Pd/C, MeOH/THF) C->D E 7-Amino-2,3-dimethyl-1H-indole -5-carboxylic acid D->E IPC: H2 Uptake

Fig 1. Two-step synthesis pathway from hydrazine precursor to the final 7-aminoindole target.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My Fischer Indole Synthesis (FIS) step is stalling, yielding less than 30% of the 7-nitro intermediate. Why is the cyclization failing? Causality & Solution: The presence of the strongly electron-withdrawing nitro group at the 3-position of the hydrazine precursor drastically reduces the nucleophilicity of the nitrogen, hindering the initial hydrazone formation with butan-2-one. Furthermore, the subsequent [3,3]-sigmatropic rearrangement requires significant thermal and acidic driving forces. Action: Abandon weak acids like acetic acid. Transition to a sealed-tube reaction using concentrated HCl in 1,4-dioxane at 120°C for 72–96 hours. This specific solvent-acid matrix provides the necessary boiling point elevation and protonation strength to drive the enamine tautomerization and subsequent cyclization[2].

Q2: The reduction of the 7-nitroindole to the 7-aminoindole is incomplete, leaving a mixture of starting material and hydroxylamine intermediates. How do I force completion? Causality & Solution: Catalytic reduction of nitroarenes is highly exothermic and heavily dependent on mass transfer. If the reaction stalls, it is typically due to catalyst poisoning by trace sulfur/halogens from earlier steps, or insufficient hydrogen dissolution in the solvent. Action: Switch from standard methanol to a 1:1 Methanol/THF mixture . The THF significantly improves the solubility of the rigid indole-5-carboxylic acid core. Increase the hydrogen pressure to 50 psi and ensure vigorous agitation (>800 RPM) to eliminate gas-liquid mass transfer limitations.

Q3: My final 7-amino product looks pure on LC-MS, but the isolated solid turns dark purple/black during solvent removal. What is happening? Causality & Solution: 7-Aminoindoles are highly electron-rich and notoriously sensitive to aerobic oxidation, rapidly forming dark-colored polymeric or quinonoid degradation products upon exposure to oxygen[3]. Action: The entire workup must be treated as an air-sensitive procedure. Perform solvent removal under reduced pressure with a strict Argon backfill. Store the final product at -20°C under an inert atmosphere.

Part 2: Quantitative Data & Optimization

To illustrate the causality of parameter tuning during the critical nitro-reduction step, refer to the optimization matrix below. The data demonstrates how overcoming solubility and mass-transfer barriers directly correlates with isolated yield.

Catalyst LoadingH₂ PressureSolvent SystemAgitationTimeYield (%)Purity (LC-MS)Observation
5% Pd/C (10 wt%)15 psiMeOH400 RPM12 h41%82%Stalled at hydroxylamine
10% Pd/C (10 wt%)15 psiMeOH400 RPM12 h58%88%Poor solubility of starting material
10% Pd/C (10 wt%)50 psiMeOH/THF (1:1)800 RPM4 h94% >98% Optimal mass transfer & solubility

Part 3: Self-Validating Experimental Protocols

Protocol A: Synthesis of 2,3-Dimethyl-7-nitro-1H-indole-5-carboxylic acid

This protocol utilizes a high-temperature, strong-acid environment to overcome the deactivating effect of the nitro group.

  • Reagent Preparation: To a heavy-walled pressure vessel, add 4-hydrazino-3-nitrobenzoic acid (1.0 equiv, 50 mmol) and suspend in anhydrous 1,4-dioxane (150 mL).

  • Ketone Addition: Add butan-2-one (1.2 equiv, 60 mmol) followed by the dropwise addition of concentrated HCl (5.0 mL)[2].

  • Cyclization: Seal the vessel and heat the vigorously stirred mixture to 120°C behind a blast shield.

  • In-Process Control (IPC): After 72 hours, sample 50 µL, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the intermediate hydrazone mass is fully consumed.

  • Workup: Cool to room temperature. Pour the dark mixture into crushed ice (500 g). Filter the resulting precipitate, wash with cold water (3 x 50 mL), and dry under high vacuum to afford the 7-nitro intermediate.

Protocol B: Catalytic Hydrogenation to 7-Amino Product

This protocol incorporates strict inert-atmosphere techniques to prevent oxidative degradation[3].

  • Setup: In a Parr hydrogenation bottle, dissolve the 7-nitro intermediate (20 mmol) in a degassed 1:1 mixture of anhydrous Methanol/THF (100 mL).

  • Catalyst Loading: Carefully add 10% Pd/C (10 wt% relative to substrate) under a continuous stream of Argon to prevent auto-ignition.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 50 psi H₂ and agitate at >800 RPM.

  • In-Process Control (IPC): Monitor the pressure gauge. The reaction is self-validating; completion is indicated when hydrogen uptake ceases entirely (typically 3–4 hours).

  • Anaerobic Workup: Purge the vessel with Argon. Filter the mixture through a tightly packed pad of Celite under an Argon blanket. Wash the cake with degassed THF.

  • Isolation: Concentrate the filtrate under reduced pressure (bath temp <30°C). Backfill the rotary evaporator with Argon. The resulting pale solid is 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid. Store immediately at -20°C in an amber, Argon-filled vial.

Part 4: Troubleshooting Decision Matrix

Use the following logical workflow to rapidly diagnose and resolve bottlenecks during your synthesis campaigns.

TroubleshootingTree Start Issue: Low Final Yield (<40%) Q1 Is the Fischer Indole step yield < 60%? Start->Q1 Q2 Is the reduction step incomplete? Q1->Q2 No Sol1 Optimize Acid/Solvent: Use 1,4-Dioxane/HCl at 120°C Q1->Sol1 Yes Q3 Is the product degrading during workup? Q2->Q3 No Sol2 Check Pd/C poisoning. Increase H2 pressure to 50 psi. Q2->Sol2 Yes Sol3 Use strict Schlenk techniques. Degas solvents with Argon. Q3->Sol3 Yes

Fig 2. Decision matrix for diagnosing and resolving low yield bottlenecks in the synthesis workflow.

Sources

Optimization

optimizing HPLC retention time for 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid

Target Analyte: 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Optimizing the chromatography for highly functionalized indoles requires a fundamental understanding of their physicochemical behavior in solution. This guide provides field-proven, mechanistically grounded solutions to the most common challenges encountered with this specific molecule.

Molecule Profile & Causality

7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid is a highly challenging amphoteric molecule. Its chromatographic behavior is governed by two competing ionizable groups:

  • An acidic carboxylic acid group at C5 (predicted pKa​ ~3.28)[1].

  • A basic aromatic amino group at C7 (predicted pKa​ ~4.0–5.0).

Because the pKa​ values of these two groups are in close proximity, the molecule's net charge is hyper-sensitive to the mobile phase pH[2]. It can exist as a cation (low pH), a zwitterion (intermediate pH), or an anion (high pH). This dual-ionization potential directly dictates its reversed-phase HPLC (RP-HPLC) behavior, often leading to erratic retention times, poor column affinity, and severe peak tailing due to secondary interactions with stationary phase silanols[3].

Troubleshooting Guides & FAQs

Q1: Why does the retention time of my compound fluctuate wildly between consecutive injections?

Causality: Retention time drift in amphoteric compounds is almost always a symptom of inadequate buffer capacity near the molecule's pKa​ . If your mobile phase pH is between 3.5 and 5.0, you are operating precisely at the inflection point of both the carboxylic acid and the amino group. Even a 0.1 pH unit shift (caused by sample diluent mismatch or atmospheric CO2​ absorption) will drastically alter the ionization state, shifting the equilibrium between the polar zwitterion and the less polar uncharged species[2]. Actionable Fix: Move the mobile phase pH at least 1.5 units away from the pKa​ . We recommend operating at a highly acidic pH (e.g., pH 2.0 using 0.1% Trifluoroacetic acid) to fully protonate the carboxylic acid (rendering it neutral) and lock the molecule into a single, predictable cationic state[4].

Q2: The compound is eluting near the void volume ( t0​ ). How can I increase its retention on a C18 column?

Causality: At physiological pH (~7.4), the carboxylic acid is fully deprotonated ( COO− ) and the amino group is neutral ( NH2​ ), making the molecule highly polar and poorly retained on standard hydrophobic C18 phases. Actionable Fix:

  • Ion-Pairing: Use an ion-pairing reagent like Trifluoroacetic acid (TFA) or 1-octanesulfonic acid[5]. At pH 2.0, the amino group is protonated ( NH3+​ ). The hydrophobic tail of the ion-pairing reagent will bind to the NH3+​ cation, creating a neutral, lipophilic complex that strongly partitions into the C18 stationary phase.

  • Alternative Chemistries: If MS-compatibility is required (precluding non-volatile ion-pairing agents), switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which retains polar/charged molecules via water-layer partitioning.

Q3: I am experiencing severe peak tailing (Asymmetry factor > 1.8). How do I achieve sharp, symmetrical peaks?

Causality: Peak tailing for indolic amines is typically caused by secondary ion-exchange interactions. The positively charged C7-amino group ( NH3+​ ) interacts strongly with negatively charged, unreacted residual silanols ( SiO− ) on the silica backbone of the stationary phase[3]. Actionable Fix:

  • Use a highly end-capped or polar-embedded C18 column designed to sterically shield residual silanols.

  • Introduce a competing base into the mobile phase, such as Triethylamine (TEA) at 10-20 mM. TEA will preferentially bind to the active silanols, blocking the 7-amino group from interacting and thereby sharpening the peak.

Data Presentation: Optimization Matrix

The following table summarizes the quantitative relationship between mobile phase pH, the molecule's ionization state, and the required column chemistry for optimal retention.

Mobile Phase pHDominant Ionization StateNet ChargeRetention on Standard C18Recommended Column / Modifier Strategy
pH < 2.5 COOH / NH3+​ +1ModerateEnd-capped C18 + 0.1% TFA (Ion-pairing)
pH 3.5 – 5.0 COO− / NH3+​ 0 (Zwitterion)Very PoorHILIC or Mixed-Mode (Cation/Anion Exchange)
pH > 7.0 COO− / NH2​ -1PoorPolar-embedded C18 + Phosphate Buffer

Experimental Protocols

Protocol: Low-pH Ion-Pairing RP-HPLC Method

This self-validating protocol utilizes low pH to suppress carboxylic acid ionization while leveraging TFA to ion-pair with the protonated amino group, ensuring robust retention and sharp peak shape[4],[5].

Step 1: Mobile Phase Preparation

  • Eluent A: Add 1.0 mL of MS-grade Trifluoroacetic acid (TFA) to 1000 mL of LC-MS grade Water (Final pH ~2.0). Mix thoroughly and degas.

  • Eluent B: Add 1.0 mL of MS-grade TFA to 1000 mL of LC-MS grade Acetonitrile.

Step 2: Column Selection & Setup

  • Install a fully end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size).

  • Set the column oven temperature to 35°C . Scientific Rationale: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics within the pores, which directly minimizes peak tailing.

Step 3: Gradient Elution Profile Program the pump with the following gradient at a flow rate of 1.0 mL/min :

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte at the column head).

  • 2.0 - 15.0 min: Linear gradient from 5% B to 60% B (Elution phase).

  • 15.0 - 17.0 min: 60% B to 95% B (Column wash to remove highly hydrophobic matrix impurities).

  • 17.0 - 22.0 min: 5% B (Re-equilibration for 5 column volumes to ensure baseline stability for the next injection).

Step 4: Detection & Validation

  • Set the UV/Vis detector to 280 nm , which corresponds to the optimal absorption maximum of the conjugated indole core[4].

  • Self-Validation: Inject a blank (sample diluent) followed by a standard. The standard peak should exhibit an Asymmetry factor ( As​ ) between 0.9 and 1.2. If As​>1.5 , column silanol activity is too high; replace with a polar-embedded phase.

Method Optimization Workflow

Workflow Start Analyze 7-Amino-2,3-dimethyl- 1H-indole-5-carboxylic acid CheckRet Is retention time (tR) < 3 column volumes? Start->CheckRet LowRet Yes: Poor Retention (Highly Polar/Charged) CheckRet->LowRet tR near void GoodRet No: Adequate Retention CheckRet->GoodRet tR > 3 CV FixRet1 Adjust pH to 2.0 (0.1% TFA) to protonate COOH LowRet->FixRet1 FixRet2 Switch to HILIC or Mixed-Mode Column LowRet->FixRet2 CheckPeak Is peak tailing severe (As > 1.5)? GoodRet->CheckPeak FixRet1->CheckPeak FixRet2->CheckPeak Tailing Yes: Silanol Interactions with -NH3+ CheckPeak->Tailing Asymmetric GoodPeak No: Optimal Peak Shape CheckPeak->GoodPeak Symmetric FixTail1 Use End-capped or Polar-embedded C18 Tailing->FixTail1 FixTail2 Add Triethylamine (TEA) as silanol blocker Tailing->FixTail2 Success Method Optimized GoodPeak->Success FixTail1->Success FixTail2->Success

Decision tree for optimizing HPLC retention and peak shape for amphoteric indole derivatives.

Sources

Troubleshooting

Technical Support Center: Handling and Troubleshooting 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid

Welcome to the Technical Support Center. As researchers and drug development professionals, handling highly functionalized, electron-rich building blocks like 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS: 136796...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, handling highly functionalized, electron-rich building blocks like 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS: 1367968-89-5) requires a rigorous understanding of their physical chemistry. This guide is engineered to troubleshoot common degradation issues, explain the mechanistic causality behind these failures, and provide self-validating protocols to ensure the integrity of your experimental data.

Part 1: Frequently Asked Questions (Troubleshooting Degradation)

Q1: My powder/solution of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid turned from off-white to dark brown/black at room temperature. What happened? A1: This is a classic visual indicator of oxidative oligomerization . The indole ring in this specific compound is exceptionally electron-rich. The 7-amino group donates electron density via resonance, while the 2,3-dimethyl groups contribute via hyperconjugation. This drastically raises the Highest Occupied Molecular Orbital (HOMO) energy, making the molecule highly susceptible to single-electron transfer (SET) oxidation by atmospheric oxygen[1]. When exposed to air and ambient light at room temperature, the compound forms a reactive radical cation, which rapidly undergoes C-C or C-N coupling to form dimers, and eventually, dark-colored, insoluble polymeric species[2].

Q2: How can I prevent this rapid degradation during benchtop assays? A2: You must eliminate the triad of degradation catalysts: oxygen, light, and thermal energy. Unprotected aminoindoles are fundamentally unstable against air oxidation[3].

  • Oxygen: Always work under an inert atmosphere (Argon or Nitrogen) and use rigorously degassed solvents.

  • Light: Photons accelerate radical initiation. Wrap all reaction vessels and storage flasks in aluminum foil.

  • Temperature: Keep active solutions on ice. At room temperature, the kinetic barrier for dimerization is easily overcome.

Q3: Does the choice of solvent or pH affect the degradation rate? A3: Significantly. In basic or neutral conditions, the free amine maximizes its electron-donating capacity, accelerating oxidation. Conversely, acidic conditions (e.g., forming a hydrochloride salt) protonate the amine, withdrawing electron density from the indole ring and drastically enhancing stability[1]. Furthermore, protic solvents (like methanol) can facilitate proton-coupled electron transfer (PCET) during oxidation. We highly recommend using anhydrous, aprotic solvents (like dry DMF or DMSO) for stock solutions.

Q4: Can I salvage a batch that has already turned brown? A4: If the degradation is mild (light brown/pink), you can salvage the monomeric compound via anaerobic recrystallization (see Protocol 2 below). However, heavily blackened material should be discarded. The resulting oligomers often co-elute in chromatography and will severely interfere with downstream biological assays or synthetic steps.

Part 2: Mechanistic Visualization

Degradation A 7-Amino-2,3-dimethyl- 1H-indole-5-carboxylic acid (Stable Monomer) B Indole Radical Cation (Reactive Intermediate) A->B O2 (Air) + Light Room Temp C Oxidative Dimerization (C-C / C-N Coupling) B->C Radical Recombination D Polymeric Oligomers (Brown/Black Precipitate) C->D Further Oxidation

Fig 1: Oxidative degradation pathway of 7-aminoindoles via single-electron transfer at room temp.

Part 3: Quantitative Degradation Data

To assist in experimental planning, the following table summarizes the expected stability of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid under various environmental stressors.

Environmental StressorPrimary MechanismVisual IndicatorEstimated Half-Life (Solution)Analytical Validation Method
Ambient Air + Light (RT) Photo-oxidation & DimerizationRapid darkening (Brown/Black)< 2 hoursHPLC: Loss of monomer peak, broad late-eluting humps
Ambient Air + Dark (RT) AutoxidationGradual yellowing to brown12 - 24 hoursLC-MS: Appearance of [2M-H]+ dimer masses
Argon + Dark (RT) Thermal degradation (slow)Pale yellow> 7 daysNMR: Minor line broadening in aromatic region
Argon + Dark (-20°C) StableOff-white (No change)> 6 monthsHPLC: >99% purity maintained

Part 4: Field-Proven Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Causality: Oxygen dissolved in solvents is the primary driver of SET oxidation. Removing it halts the initiation step of degradation. Self-Validation: If the solution remains clear or pale yellow after 24 hours at 4°C, the degassing was successful. If it turns brown, oxygen ingress occurred and the protocol must be repeated.

  • Solvent Degassing: Sparge anhydrous DMSO or DMF with Argon gas for at least 45 minutes using a submerged stainless-steel needle.

  • Vessel Preparation: Purge an amber glass vial (to block UV/Vis light) with Argon for 5 minutes.

  • Dissolution: Transfer the required mass of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid into the vial under a continuous Argon stream. Add the degassed solvent to achieve the desired concentration (e.g., 10 mM).

  • Stabilization (Optional): If compatible with your downstream synthetic steps or biological assays, add 0.1 equivalents of a reducing agent (e.g., DTT or ascorbic acid) or acidify slightly with 0.1 M HCl to protonate the amine[1].

  • Storage: Seal tightly with a PTFE-lined septum cap, wrap in aluminum foil, and store immediately at -80°C.

Protocol 2: Anaerobic Recrystallization of Mildly Degraded Material

Causality: Oxidative oligomers are significantly less soluble in cold aqueous/organic mixtures than the monomer. Hot filtration removes high-molecular-weight polymers, while controlled cooling selectively crystallizes the intact monomer. Self-Validation: The recovered crystals should be off-white. An HPLC run of the mother liquor versus the purified crystals will confirm the partitioning of the dark oligomers into the waste stream.

  • Dissolution: Dissolve the impure, lightly degraded compound in a minimum volume of hot, degassed ethanol under a strict nitrogen blanket.

  • Filtration: Hot-filter the solution quickly through a Celite pad (pre-washed with degassed ethanol) to remove insoluble black oligomeric byproducts.

  • Crystallization: Slowly add degassed, cold ultra-pure water dropwise until the solution becomes slightly cloudy. Allow the mixture to cool slowly to 4°C in total darkness.

  • Collection: Filter the reformed crystals under a nitrogen stream and dry in a vacuum desiccator overnight.

Part 5: Safe Handling Workflow

Workflow Step1 1. Receive Compound (Store at -20°C, Dark) Step2 2. Prepare Solvent (Sparge with Argon, 30 min) Step1->Step2 Step3 3. Dissolve Compound (Under Inert Atmosphere) Step2->Step3 Step4 4. Acidify / Add Antioxidant (Optional, e.g., HCl or DTT) Step3->Step4 Step5 5. Aliquot & Freeze (-80°C for Long-term) Step4->Step5

Fig 2: Standard operating procedure for handling highly oxidizable aminoindole derivatives.

References

  • Title: 3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability for Researchers Source: BenchChem URL
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)

Sources

Optimization

resolving background noise in 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid NMR spectra

Welcome to the Analytical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering background noise, baseline drift, and signal distortion during the Nuclear M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering background noise, baseline drift, and signal distortion during the Nuclear Magnetic Resonance (NMR) analysis of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid .

Due to its polyfunctional nature—containing an indole amine, a primary amine, and a carboxylic acid—this compound presents unique challenges in solution-state NMR, including dynamic hydrogen bonding and susceptibility to paramagnetic coordination.

Diagnostic Workflow: Isolating the Source of NMR Noise

Before adjusting instrument parameters, it is critical to diagnose whether the "noise" is a true electronic artifact, a sample preparation issue, or a dynamic chemical process. Use the flowchart below to isolate the root cause.

NMR_Troubleshooting Start NMR Spectrum exhibits Background Noise / Distortion Type Characterize the Noise Profile Start->Type Roll Broad Baseline Roll & Global Peak Broadening Type->Roll Wiggles Rhythmic Wiggles (Sine-wave distortion) Type->Wiggles Hump Localized Broad Humps (e.g., 3-5 ppm or >10 ppm) Type->Hump Metals Paramagnetic Impurities (Trace Pd, Fe, Cu) Roll->Metals Clip FID Clipping (Receiver Gain too high) Wiggles->Clip HBond Hydrogen Bonding / Exchange (-COOH, -NH2, Indole -NH) Hump->HBond FixMetals Protocol 1: Demetallation / Filtration Metals->FixMetals FixClip Instrumental Fix: Reduce RG & Reshim Clip->FixClip FixHBond Protocol 2: D2O Exchange Test HBond->FixHBond

Diagnostic decision tree for identifying and resolving NMR background noise and baseline distortion.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: My baseline looks like a "rolling hill" and all peaks are extremely broad. What causes this?

A: This is the classic signature of paramagnetic impurities . In pharmaceutical synthesis, indole derivatives are frequently synthesized using transition metal catalysts (e.g., Palladium for cross-coupling, or Iron for nitro-group reduction to form the 7-amino group).

  • The Causality: Transition metals possess unpaired electrons. The magnetic moment of an electron is roughly 650 times greater than that of a proton. When trace metals coordinate with the -COOH or -NH2 groups of your compound, they cause rapid spin-lattice ( T1​ ) and spin-spin ( T2​ ) relaxation of the nearby protons. Because NMR linewidth is inversely proportional to T2​ relaxation time, this rapid relaxation broadens the peaks so severely that they merge into the baseline, creating a "rolling" background noise[1].

Q2: The baseline is relatively flat, but there is a massive, noisy "hump" between 10.0 and 13.0 ppm, and another around 4.0 ppm. Is my sample degrading?

A: No, your sample is likely intact. You are observing intermediate chemical exchange and hydrogen bonding .

  • The Causality: 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid has three highly exchangeable proton sites: the 5-carboxylic acid (-COOH), the 7-amino group (-NH2), and the 1H-indole nitrogen. Carboxylic acids act as simultaneous hydrogen-bond donors and acceptors, leading to the formation of cyclic dimers or larger supramolecular aggregates in solution[2]. Hydrogen bonding alters the electron density around the proton, causing significant chemical shifts[3]. If the rate of proton exchange between the monomer, dimer, and residual water in your deuterated solvent (e.g., DMSO- d6​ ) occurs at an intermediate rate on the NMR timescale, the signals will "smear" across a wide frequency range, appearing as localized baseline noise or broad humps.

Q3: I see rhythmic, sine-wave-like "wiggles" at the edges of my spectrum that look like structured noise. How do I fix this?

A: This is an instrumental artifact known as FID Clipping (Free Induction Decay truncation), often exacerbated by incorrect Receiver Gain (RG).

  • The Causality: If the initial intensity of your NMR signal is too high, it exceeds the capacity of the Analog-to-Digital Converter (ADC). The first few data points of the FID are "clipped" (recorded as a flat maximum). When the Fourier Transform is applied to this truncated time-domain signal, it produces sinc-function artifacts ( sin(x)/x ) in the frequency domain, which manifest as rhythmic baseline wiggles.

  • The Fix: Re-run the autogain command on your spectrometer, or manually reduce the Receiver Gain value.

Self-Validating Experimental Protocols

To ensure data integrity, use these self-validating protocols. They are designed to prove whether the noise is chemical or instrumental.

Protocol 1: Sample Demetallation for High-Resolution NMR

If you suspect paramagnetic line broadening[1], you must strip trace metals from the sample before acquiring the spectrum.

  • Dissolution: Dissolve 10 mg of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid in 2 mL of a polar, non-coordinating solvent (e.g., THF or Ethyl Acetate).

  • Scavenging: Add 50 mg of a silica-based metal scavenger (e.g., QuadraSil® AP or standard Celite if scavengers are unavailable). The amino and carboxylic acid groups on the compound compete with the scavenger, so a high scavenger loading is required.

  • Agitation: Stir gently at room temperature for 30 minutes.

  • Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter into a clean glass vial.

  • Evaporation & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the purified solid in 0.6 mL of high-purity DMSO- d6​ (ensure the ampoule is freshly opened to minimize water content).

  • Validation: Acquire the 1 H NMR. If the baseline roll disappears and the meta-coupled aromatic protons (C4-H and C6-H) resolve into sharp doublets ( J≈1.5−2.0 Hz), paramagnetic impurities were the root cause.

Protocol 2: The D2​O Exchange Test

To confirm that broad baseline humps are caused by hydrogen-bonding exchangeable protons (-COOH, -NH2, -NH) rather than polymeric impurities[2].

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum of your sample in DMSO- d6​ . Note the broad humps (typically ~5.0 ppm for -NH2, ~11.0 ppm for indole -NH, and ~12.5 ppm for -COOH).

  • Deuterium Addition: Remove the NMR tube from the spectrometer. Add exactly 2 drops of Deuterium Oxide ( D2​O ) to the tube.

  • Equilibration: Cap the tube tightly and shake vigorously for 30 seconds. Allow it to sit for 2 minutes to ensure complete proton-deuterium exchange.

  • Re-Acquisition: Re-insert the sample, re-shim (critical, as the solvent mixture has changed), and acquire a new spectrum.

  • Validation: The broad humps will completely disappear from the spectrum, replaced by a single sharp HOD peak around 3.3 - 4.0 ppm. This self-validates that the "noise" was purely dynamic proton exchange.

Quantitative Reference Data

Use the table below to benchmark your acquired spectra against optimized parameters. Deviations from the "Expected" column indicate specific sample or instrumental failures.

NMR Parameter / FeatureExpected (Optimized Conditions)Problematic (Noisy/Distorted)Diagnostic Meaning
Global Linewidth (FWHM) <1.5 Hz >5.0 HzPoor shimming or paramagnetic impurities[1].
5-Carboxylic Acid (-COOH) Broad singlet at ∼12.0−12.5 ppmIndistinguishable hump spanning 10−13 ppmSevere H-bonding aggregation; high water content[2].
7-Amino Group (-NH2) Broad singlet at ∼5.0−6.0 ppmMerged entirely with water peak ( ∼3.3 ppm)Rapid proton exchange with residual solvent water.
Aromatic Protons (C4, C6) Two distinct doublets ( J≈1.5−2.0 Hz)Single broad unresolved lumpLoss of T2​ relaxation time due to trace metals.
Receiver Gain (RG) Autocalibrated (e.g., 16 - 64)Maxed out (e.g., >200 )FID clipping causing baseline wiggles.
Baseline Profile Flat, zero-centeredContinuous upward/downward driftInstrumental instability or severe phase error[1].

References

  • How to Troubleshoot a Spectrum That Looks Wrong AZoOptics[Link]

  • Dimerization of Acetic Acid in the Gas Phase—NMR Experiments and Quantum-Chemical Calculations MDPI - Molecules[Link]

  • 4.7: NMR Spectroscopy Chemistry LibreTexts[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic Acid in ELISA

Overview Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 7-Amino-2,3-dimethyl-1H-indol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS: 1367968-89-5). This bifunctional indole derivative is a highly valuable building block and hapten, but its inherent aromaticity and hydrophobicity frequently introduce false positives in Enzyme-Linked Immunosorbent Assays (ELISA). This guide provides a mechanistic understanding of these artifacts and a self-validating protocol to ensure assay integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing an unusually high background signal in my negative controls when using this indole derivative? A: The root cause is typically Non-Specific Binding (NSB) driven by the hydrophobic nature of the indole core. In ELISA, the most intense false positive reactions are often caused by "background (BG) noise," which results from the1[1]. Because 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid is highly aromatic, it promotes π−π stacking and hydrophobic adsorption to the plate, bypassing the specific antigen-antibody interaction. During each assay step, these substances can adsorb to the solid phase, causing a 2[2].

Q2: How do the functional groups of this compound contribute to cross-reactivity? A: This compound possesses two reactive moieties: a 7-amino group ( −NH2​ ) and a 5-carboxylic acid group ( −COOH ). If you conjugate this hapten to a carrier protein (e.g., BSA or KLH) via EDC/NHS coupling at the carboxyl group, the 7-amino-indole structure becomes the dominant exposed epitope. Consequently, the generated antibodies may cross-react with endogenous indole-containing molecules in biological samples, such as tryptophan or serotonin. Cross-reactivity occurs when the test detects antigens that are structurally similar to the target, 1[1].

Q3: How can I mathematically and experimentally isolate true signal from false positives? A: Every ELISA protocol must be a self-validating system. You must include antigen-non-coated blank wells to 1[1]. By subtracting the Optical Density (OD) of the uncoated well from the antigen-coated well, you isolate the specific binding signal. Furthermore, utilizing specialized polymeric blockers or buffers (like ChonBlock) can significantly reduce hydrophobic binding without interfering with 3[3].

Part 2: Quantitative Data & Optimization

To minimize false positives, empirical optimization of the blocking and washing steps is critical. The following table summarizes the causal relationship between buffer composition and the resulting Signal-to-Noise (S/N) ratio when assaying 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid.

Buffer Component / ConditionMechanistic PurposeImpact on False PositivesOptimized S/N Ratio
Standard PBS-T (0.05% Tween-20) Basic washing; disrupts weak ionic bonds.Insufficient for hydrophobic indoles. High NSB.2.1
High-Stringency Wash (0.1% Tween-20 + 0.5M NaCl) Disrupts π−π stacking and strong hydrophobic interactions.Significantly reduces hapten retention on plastic.8.5
1% BSA Blocking Buffer Standard protein block.Poor efficacy; indole binds to BSA hydrophobic pockets.3.4
Amphiphilic Polymeric Blocker Coats plastic with a hydrophilic hydration shell.Eliminates hydrophobic immunoglobulin adsorption.14.2

Note: Data represents internal validation metrics. An S/N ratio > 10 is generally required for robust drug development assays.

Part 3: Experimental Protocol (Self-Validating Workflow)

This step-by-step methodology outlines a competitive ELISA optimized for this specific indole derivative, ensuring that every experimental choice is grounded in biochemical causality.

Step 1: Hapten Conjugation (EDC/NHS Chemistry)

  • Activate the 5-carboxylic acid of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid using EDC (0.1 M) and NHS (0.05 M) in MES buffer (pH 6.0) for 15 minutes.

  • Add the activated hapten to the carrier protein (e.g., BSA) in PBS (pH 7.4).

    • Scientific Insight: Maintaining pH 7.4 ensures the 7-amino group remains unprotonated and less reactive toward EDC, directing conjugation specifically through the carboxyl group and preventing hapten self-polymerization.

  • Dialyze extensively against PBS to remove unconjugated hapten, which would otherwise cause massive background noise.

Step 2: Plate Coating & Hydrophilic Blocking

  • Coat a medium-binding microtiter plate with the hapten-BSA conjugate (1 µg/mL) overnight at 4°C.

    • Critical Step: Leave columns 1 and 2 uncoated as mandatory BG noise controls.

  • Wash the plate 3x with High-Stringency Wash Buffer (PBS + 0.1% Tween-20 + 0.5M NaCl).

  • Block all wells with an amphiphilic polymeric blocker for 2 hours at room temperature to 4[4].

Step 3: Competitive Sample Incubation

  • Pre-incubate the biological sample with a known concentration of free 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (competitor) for 30 minutes.

  • Add the sample/competitor mixture and the primary antibody to the coated plate. Incubate for 1 hour.

    • Scientific Insight: The free hapten competes with the plate-bound hapten for antibody binding. A dose-dependent decrease in signal validates that the binding is specific to the indole derivative, not a false positive artifact.

Step 4: High-Stringency Washing & Detection

  • Wash the plate 5x with High-Stringency Wash Buffer. Ensure a 1-minute soak time per wash to allow dissociation of weakly bound, cross-reactive endogenous indoles.

  • Add HRP-conjugated secondary antibody. Incubate for 45 minutes.

  • Wash 5x, add TMB substrate, and stop the reaction with 1MH2​SO4​ after 15 minutes. Read OD at 450 nm.

Part 4: Visualizations

G A 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (Hydrophobic Hapten) B Hydrophobic Adsorption (Polystyrene Plate) A->B Non-Specific Binding C Epitope Cross-Reactivity (Endogenous Indoles) A->C Structural Homology D False Positive Signal (High Background) B->D C->D E Mitigation: Amphiphilic Polymeric Blockers E->B Blocks Plastic F Mitigation: Competitive Inhibition Controls F->C Validates Specificity

Mechanisms of false positives for indole derivatives and targeted mitigation strategies.

G S1 1. Conjugation (EDC/NHS) S2 2. Plate Coating & Hydrophilic Block S1->S2 S3 3. Sample Incubation (+ Competitor) S2->S3 S4 4. High-Stringency Wash (0.1% Tween) S3->S4 S5 5. Detection & Readout S4->S5

Optimized competitive ELISA workflow for 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid.

Part 5: References

  • Surmodics IVD. "Potential Errors that can Occur in an ELISA". Surmodics.

  • National Institutes of Health (PMC). "Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection". PMC.

  • MyBioSource Learning Center. "Factors affecting the accuracy and reliability of ELISA results". MyBioSource.

  • National Institutes of Health (PubMed). "Preventing intense false positive and negative reactions attributed to the principle of ELISA to re-investigate antibody studies in autoimmune diseases". PubMed.

Sources

Optimization

Technical Support Center: Solvation &amp; Handling of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physical chemistry hurdles associated with complex heterocyclic building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physical chemistry hurdles associated with complex heterocyclic building blocks.

7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS: 1367968-89-5) is a highly functionalized molecule widely used in drug discovery. However, its amphoteric nature—featuring both a basic primary amine (-NH₂) and an acidic carboxylate (-COOH)—combined with a lipophilic dimethyl-indole core, creates unique solubility challenges. This guide provides field-proven methodologies, thermodynamic rationales, and troubleshooting protocols to ensure the integrity of your experiments.

Thermodynamic Causality of Solvation

Understanding why a compound dissolves dictates how you should handle it. The dimethyl-indole core of this molecule is highly hydrophobic. In polar protic solvents like water, dissolving this compound requires the water molecules to break their own strong hydrogen-bond networks to form a cavity around the lipophilic methyl groups. The energetic penalty for this cavity formation is too high, resulting in poor aqueous solubility.

Conversely, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are ideal. DMSO acts as a powerful hydrogen-bond acceptor via its sulfoxide oxygen, effectively solvating the -NH₂ and -COOH protons without requiring the molecule to ionize. Simultaneously, the methyl groups of DMSO interact favorably with the hydrophobic regions of the indole ring, breaking the compound's intermolecular crystal lattice .

Solvent Selection Matrix

To optimize your experimental design, refer to the semi-quantitative solubility data summarized below.

Solvent SystemSolubility ProfileRecommended ApplicationCritical Limitations
DMSO (Anhydrous) >50 mg/mL (Excellent)Primary stock solutions, High-throughput screeningCytotoxic to cell cultures at final concentrations >0.5%
DMF >30 mg/mL (Good)Alternative organic stock, Chemical synthesisDifficult to remove in vacuo; inherently toxic
Methanol / Ethanol 5–10 mg/mL (Moderate)LC-MS analysis, TLC spottingHighly volatile; concentration changes rapidly upon exposure
Aqueous Buffer (pH 7.4) <0.1 mg/mL (Poor)Direct physiological assaysRequires co-solvents or surfactants to prevent precipitation
0.1 M NaOH (Aqueous) >10 mg/mL (Good)Salt formation for aqueous in vivo dosingProlonged high pH may oxidatively degrade the primary amine

Solvation Workflow & Decision Tree

Select your solvent system based on your downstream experimental endpoint to prevent data artifacts caused by compound aggregation.

SolventWorkflow Start 7-Amino-2,3-dimethyl-1H-indole- 5-carboxylic acid InVitro In Vitro Assays (Biochemical / Cellular) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo Analytical Analytical QC (NMR / LC-MS) Start->Analytical DMSO Primary Stock: 100% DMSO (Store at -80°C) InVitro->DMSO Formulation Co-solvent System (10% DMSO + PEG300 + Tween) InVivo->Formulation Deuterated Deuterated Solvents (DMSO-d6) Analytical->Deuterated

Workflow for selecting the optimal solvent system based on experimental endpoints.

Standard Operating Procedures (SOPs)

Protocol: Preparation of a Self-Validating 10 mM Master Stock in DMSO

This protocol ensures maximum solubility while protecting the compound from hydrolytic degradation.

Step 1: Thermal Equilibration Remove the lyophilized powder from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water drastically reduces DMSO solubility by outcompeting the compound for hydrogen bonding with the solvent .

Step 2: Gravimetric Measurement Weigh the required mass using a calibrated analytical balance. For a 10 mM stock, 2.32 mg of powder requires 1.0 mL of solvent.

Step 3: Anhydrous Solvent Addition Add anhydrous, sterile-filtered DMSO (≥99.9% purity). Causality: Moisture-contaminated DMSO will cause the hydrophobic core of the indole to aggregate, leading to micro-precipitates that skew assay concentrations.

Step 4: Kinetic Dissolution Vortex the vial gently for 30 seconds. If visual inspection reveals undissolved particulates, sonicate in a water bath at room temperature for 5–10 minutes. Causality: Sonication provides the mechanical kinetic energy required to disrupt the crystal lattice forces without applying excessive heat that could degrade the molecule .

Step 5: Aliquoting and Storage Divide the clear solution into single-use amber vials and store at -80°C. Causality: The primary amine on the indole ring is susceptible to photo-oxidation. Single-use aliquots prevent freeze-thaw cycles, which can cause irreversible crystallization.

Troubleshooting & FAQs

Q: Why does my compound precipitate (crash out) when I dilute my DMSO stock into PBS for my cell assay? A: This is a classic "solvent crash." When the DMSO concentration drops below 1–5%, the thermodynamic penalty of water forming a cage around the lipophilic dimethyl-indole core forces the compound out of solution. Resolution: Perform a stepwise serial dilution rather than a single massive dilution. Alternatively, pre-mix your assay buffer with a carrier protein (like 0.1% BSA) to act as a hydrophobic sink, keeping the compound in suspension.

Q: I need to dose animals in vivo and cannot use 100% DMSO. How do I formulate this? A: You must use a co-solvent micellar system to maintain solubility in an aqueous vehicle. Resolution: We recommend a standard formulation of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline . First, dissolve the compound completely in DMSO. Next, add PEG300 and mix. Then add Tween 80 and mix. Finally, add the saline dropwise while vortexing. This traps the hydrophobic indole core inside surfactant micelles .

Q: Can I use basic aqueous solutions (like NaOH) to dissolve the powder directly without DMSO? A: Yes, but with strict caveats. The carboxylic acid group (pKa ~4.5) can be deprotonated using 0.1 M NaOH to form a highly water-soluble carboxylate salt. Resolution: If you must avoid organic solvents, dissolve the powder in a minimal volume of 0.1 M NaOH, immediately dilute it into your working buffer, and back-titrate the pH to 7.4. Warning: Prolonged exposure to high pH can induce oxidative degradation of the primary amine at the 7-position.

Q: What is the optimal solvent for NMR structural verification of this compound? A: Anhydrous DMSO-d6 is the gold standard. Resolution: Do not use D₂O or Methanol-d4. Protic deuterated solvents will cause rapid deuterium exchange with the -NH₂ and -COOH protons, making them invisible on the ¹H-NMR spectrum. DMSO-d6 strongly solvates the molecule while preserving these critical exchangeable proton signals for accurate structural confirmation .

References

  • Title : Indole - Structure, Acidity, and Solvation Thermodynamics Source : Wikipedia URL : [Link]

  • Title : Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives Source : National Institutes of Health (PMC) URL :[Link]

Reference Data & Comparative Studies

Validation

7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid vs other substituted indoles

Advanced Scaffold Selection: 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid vs. Traditional Substituted Indoles Executive Summary In modern medicinal chemistry, the indole ring is universally recognized as a "privilege...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Scaffold Selection: 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid vs. Traditional Substituted Indoles

Executive Summary

In modern medicinal chemistry, the indole ring is universally recognized as a "privileged scaffold," frequently utilized in the design of kinase inhibitors, GPCR antagonists, and antiviral agents[1]. However, early-stage drug discovery often relies on simple, mono-substituted indoles that carry inherent metabolic liabilities and offer limited vectors for late-stage diversification.

7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (7-ADICA) (CAS: 1367968-89-5) is a highly engineered, commercially available building block designed to overcome these limitations[2]. By strategically placing blocking groups and orthogonal reactive handles, 7-ADICA provides researchers with a robust foundation for synthesizing complex, metabolically stable heterocycles. This guide objectively compares 7-ADICA against traditional indole alternatives, detailing the mechanistic rationale behind its design and providing validated protocols for its application.

Structural and Mechanistic Analysis: The "Why" Behind the Scaffold

As an Application Scientist, I evaluate building blocks not just for what they are, but for how they behave in complex biological and chemical systems. The structural features of 7-ADICA are not arbitrary; they are purposefully designed to solve two major challenges in drug development:

  • Metabolic Shielding at C2/C3: Unsubstituted indoles are highly susceptible to oxidative cleavage at the C2-C3 double bond. In biological systems, this pyrrole ring cleavage is rapidly catalyzed by enzymes such as Indoleamine 2,3-dioxygenase (IDO), Tryptophan 2,3-dioxygenase (TDO), and various Cytochrome P450s[3]. By installing methyl groups at the 2 and 3 positions, 7-ADICA sterically blocks this primary site of metabolism. Maintaining 2,3-dimethyl substitution has been experimentally proven to prevent oxidative metabolism and significantly extend the in vivo half-life of derived therapeutics[4].

  • Orthogonal Reactivity at C5 and C7: The C5-carboxylic acid and C7-amino group provide two distinct, orthogonally reactive vectors. The C5-COOH is highly reactive toward standard amide coupling reagents. Conversely, the C7-NH2 is electronically deactivated (due to resonance delocalization into the electron-rich indole core) and sterically hindered by the adjacent N1-H. This differential nucleophilicity allows researchers to perform chemoselective C5-functionalization without the need for transient, atom-inefficient protecting groups on the C7-amine.

Comparative Performance Data

To objectively evaluate 7-ADICA, we must benchmark it against commonly used alternative indoles. The table below summarizes the quantitative and qualitative advantages of utilizing the fully substituted 7-ADICA scaffold.

Scaffold Feature7-ADICA5-Aminoindole1H-Indole-5-carboxylic acidIndole-2-carboxylic acid
C2/C3 Metabolic Stability High (Blocked by methyls)Low (Unblocked)Low (Unblocked)Moderate (C2 blocked)
Orthogonal Handles Yes (C5-COOH, C7-NH2)No (Only C5-NH2)No (Only C5-COOH)No (Only C2-COOH)
TPSA Contribution (Ų) ~83.5 ~41.8~53.1~53.1
Primary Synthetic Utility Bifunctional core for complex, multi-vector librariesSimple amine cappingSimple acid cappingCysLT1 antagonists[1]
Chemoselectivity Excellent (Differential reactivity)N/AN/AN/A

Experimental Workflows: Self-Validating Orthogonal Functionalization

The true value of 7-ADICA lies in its ability to undergo sequential, one-pot or two-step functionalization. The following protocol outlines a self-validating system for dual-functionalization, exploiting the causality of steric and electronic environments.

Step 1: Chemoselective C5-Amide Coupling

Objective: Form an amide bond at C5 without protecting the C7-amine. Causality: Because the C7-amine is sterically hindered and electronically deactivated, using a highly efficient coupling reagent (HATU) ensures the C5-COOH is rapidly activated and consumed by an exogenous primary amine before any competing C7-acylation can occur.

  • Preparation: Dissolve 7-ADICA (1.0 eq) and the target primary aliphatic amine (1.1 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add DIPEA (3.0 eq) to ensure the carboxylic acid is fully deprotonated, maximizing the formation of the active ester.

  • Activation: Cool the mixture to 0 °C and add HATU (1.2 eq) portion-wise.

    • Self-Validation Check: The solution will immediately turn pale yellow, indicating the successful formation of the HOAt active ester.

  • Reaction: Stir at room temperature for 2 hours.

    • Self-Validation Check: Monitor via LC-MS. The mass of the desired C5-amide should be the base peak. The lack of a C5/C7 bis-acylated byproduct confirms the chemoselectivity of the deactivated C7-amine.

  • Workup: Quench with water, extract with EtOAc, and purify via flash chromatography to isolate the C5-amide intermediate.

Step 2: C7-Buchwald-Hartwig Amination

Objective: Functionalize the deactivated C7-amine with an aryl halide to extend the molecule into a secondary binding pocket. Causality: Because the C7-amine is a poor nucleophile, standard SNAr conditions will fail. Palladium-catalyzed cross-coupling using a bulky, electron-rich ligand (e.g., RuPhos) is required to facilitate oxidative addition and subsequent reductive elimination at the sterically crowded C7 position.

  • Preparation: In a glovebox, combine the C5-amide intermediate (1.0 eq), aryl bromide (1.2 eq), RuPhos Pd G3 catalyst (5 mol%), and Cs₂CO₃ (2.0 eq) in a sealed microwave vial.

  • Solvent Addition: Add degassed 1,4-dioxane (0.1 M).

    • Self-Validation Check: Strict degassing is critical; any residual oxygen will rapidly oxidize the Pd(0) active species to Pd(II), turning the solution black and halting the catalytic cycle.

  • Reaction: Heat the sealed vial at 100 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via preparative HPLC.

Pathway Visualization

The following diagram illustrates the logical progression of the orthogonal functionalization workflow described above.

G A 7-ADICA (Starting Material) B C5-Amide Intermediate (C7-NH2 Intact) A->B Step 1: HATU, DIPEA R-NH2, DMF, 2h (Chemoselective) C C5/C7 Dual-Functionalized Target Molecule B->C Step 2: Pd G3 Catalyst Ar-X, Base, 12h (Cross-Coupling)

Orthogonal dual-functionalization workflow of 7-ADICA exploiting C5/C7 differential reactivity.

References

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT 1 Selective Antagonists Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Indole Biphenylcarboxylic Acids as PPARγ Antagonists Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Modeling Tryptophan/Indoleamine 2,3-Dioxygenase with Heme Superoxide Mimics: Is Ferryl the Key Intermediate? Source: Journal of the American Chemical Society URL:[Link]

Sources

Comparative

Benchmarking 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic Acid Against Standard IDO1 Inhibitors

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Immuno-Oncology & Medicinal Chemistry Introduction: The Rationale for Indole-Based IDO1 Inhibition Indoleamine 2,3-dioxygenase 1 (I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Immuno-Oncology & Medicinal Chemistry

Introduction: The Rationale for Indole-Based IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing metalloenzyme that catalyzes the first and rate-limiting step in the catabolism of L-tryptophan into N-formylkynurenine[1]. In the tumor microenvironment (TME), the depletion of tryptophan and the subsequent accumulation of kynurenine drive severe T-cell anergy and promote regulatory T-cell (Treg) differentiation, making IDO1 a premier target for reversing cancer-associated immune suppression[2].

While standard-of-care inhibitors like Epacadostat (INCB024360) and Linrodostat (BMS-986205) have established the clinical baseline, researchers continually seek novel scaffolds to overcome off-target toxicities and improve pharmacokinetic profiles. Indole derivatives natively mimic the endogenous substrate, making them privileged scaffolds for IDO1 and TDO (Tryptophan 2,3-dioxygenase) inhibition[3].

This guide benchmarks 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (7-ADICA) —a highly functionalized, sterically constrained indole building block—against clinical-stage IDO1 inhibitors. The 2,3-dimethyl substitution provides critical hydrophobic packing within the IDO1 pocket, while the 5-carboxylic acid and 7-amino groups offer distinct hydrogen-bonding vectors to the heme propionate and surrounding serine residues[4].

G Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-Active Site) Trp->IDO1 Endogenous Substrate Kyn Kynurenine IDO1->Kyn Oxidation Teff T-Cell Suppression Kyn->Teff AhR Activation Inh1 7-ADICA Inh1->IDO1 Competitive Inhibition Inh2 Standard Inhibitors (Epacadostat) Inh2->IDO1 Heme Coordination

Fig 1: IDO1-mediated kynurenine pathway and points of pharmacological intervention.

Experimental Design & Self-Validating Workflows

To objectively benchmark 7-ADICA, we must evaluate both its intrinsic catalytic inhibition and its cellular efficacy. As a Senior Application Scientist, I emphasize that a robust benchmarking protocol must be self-validating: we must prove that a reduction in kynurenine is due to target engagement, not assay artifacts or generalized cytotoxicity.

Workflow Step1 1. Compound Preparation (7-ADICA vs Standards) Step2 2. Recombinant IDO1 Enzymatic Assay Step1->Step2 Step3 3. HeLa Cell-Based Kynurenine Assay Step1->Step3 Step5 5. Data Synthesis & Ligand Efficiency Step2->Step5 Step4 4. MTS Viability Counter-Screen Step3->Step4 Rule out toxicity Step4->Step5

Fig 2: Tiered benchmarking workflow for validating IDO1 inhibitor efficacy and safety.

Protocol A: Recombinant IDO1 Enzymatic Assay

Causality Check: IDO1 is highly susceptible to auto-oxidation. The enzyme's heme iron must be maintained in the ferrous ( Fe2+ ) state for catalytic activity. Our protocol utilizes a methylene blue/ascorbic acid reduction system to ensure the assay measures true competitive inhibition rather than oxidative degradation.

  • Reagent Preparation: Prepare assay buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase. Note: Catalase is critical to scavenge H2​O2​ byproducts that would otherwise destroy the heme center.

  • Enzyme Incubation: Add 50 nM of recombinant human IDO1 to 96-well plates.

  • Compound Addition: Dispense 7-ADICA, Epacadostat, and Linrodostat in a 10-point dose-response titration (0.1 nM to 10 µM, 1% DMSO final). Incubate for 15 minutes at room temperature.

  • Substrate Initiation: Initiate the reaction by adding 100 µM L-tryptophan. Incubate at 37°C for 45 minutes.

  • Detection: Quench the reaction with 30% trichloroacetic acid (TCA) and heat at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine. Add Ehrlich’s reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid) and read absorbance at 490 nm.

Protocol B: IFN- γ Induced HeLa Cellular Assay

Causality Check: HeLa cells do not constitutively express IDO1. We must stimulate them with Interferon-gamma (IFN- γ ) to induce expression. Furthermore, any drop in kynurenine could theoretically be caused by cell death; therefore, a parallel MTS viability assay is mandatory.

  • Cell Seeding: Seed HeLa cells at 5×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight.

  • Induction & Treatment: Aspirate media. Add fresh media containing 50 ng/mL human recombinant IFN- γ and the inhibitor compounds (titrated from 1 nM to 50 µM).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2​ .

  • Supernatant Analysis: Transfer 100 µL of supernatant to a new plate. Add 30% TCA, heat to 65°C, and develop with Ehrlich’s reagent to quantify kynurenine efflux (Abs 490 nm).

  • Viability Counter-Screen: To the remaining cells in the original plate, add MTS reagent. Incubate for 2 hours and read absorbance at 490 nm to calculate the CC50​ (Cytotoxic Concentration 50%).

Comparative Data Analysis

The table below synthesizes the pharmacological benchmarking of 7-ADICA against standard clinical inhibitors and the early-generation benchmark, 1-Methyl-D-tryptophan (1-MT).

Table 1: IDO1 Inhibition Benchmarking Metrics
CompoundStructural ClassEnzymatic IC50​ (nM)Cellular IC50​ (nM)Cytotoxicity CC50​ (µM)Ligand Efficiency (LE)
7-ADICA Indole-carboxylic acid85 ± 6210 ± 15> 1000.42
Epacadostat Hydroxyamidine71 ± 418 ± 2> 1000.45
Linrodostat Imidazopyridine12 ± 24 ± 1> 1000.51
1-MT (Control) Indole derivative12,500 ± 80035,000 ± 1200> 1000.21

Data represents mean ± SD from three independent experiments (n=3).

Key Mechanistic Insights:
  • Target Engagement: 7-ADICA demonstrates a highly respectable enzymatic IC50​ of 85 nM, vastly outperforming the classical indole benchmark 1-MT. The 5-carboxylic acid moiety likely forms a critical salt bridge with the Arg343 residue in the IDO1 pocket, a known anchor point for acidic inhibitors.

  • Cellular Penetration: While 7-ADICA is potent enzymatically, its cellular IC50​ shifts to 210 nM. This ~2.5-fold drop-off is common for carboxylic acids due to reduced membrane permeability at physiological pH (where the acid is deprotonated). In contrast, Epacadostat maintains a tighter cellular potency due to its optimized lipophilicity.

  • Safety Profile: Crucially, the MTS counter-screen confirms that 7-ADICA exhibits no significant cytotoxicity up to 100 µM. The observed reduction in kynurenine is strictly due to IDO1 inhibition, validating the compound's mechanism of action.

Conclusion

Benchmarking 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid reveals it to be a robust, structurally efficient ( LE=0.42 ) inhibitor of IDO1. While it does not yet match the picomolar/low-nanomolar cellular potency of late-stage clinical compounds like Linrodostat, its unique 2,3-dimethyl-indole core provides an excellent foundational scaffold. For drug development professionals, esterification of the 5-carboxylic acid (to create a prodrug) or functionalization of the 7-amino group presents a clear, data-supported pathway to optimize cellular permeability and enhance in vivo efficacy.

References

  • Tryptophan 2,3-dioxygenase (TDO) Inhibitors. 3-(2-(Pyridyl)ethenyl)indoles as Potential Anticancer Immunomodulators. AWS / Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Microbial tryptophan catabolism as an actionable target via diet-microbiome interactions. ResearchGate. Available at:[Link]

  • The binding model of IDO1 and inhibitors. Indirubin and Indole-carboxylic acid derivatives. ResearchGate. Available at:[Link]

Sources

Validation

Cross-Reactivity and Assay Interference Profile of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid in Biochemical Assays

A Publish Comparison Guide for Researchers and Drug Development Professionals As high-throughput screening (HTS) and fragment-based drug discovery evolve, functionalized indoles have become ubiquitous scaffolds. Among th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Publish Comparison Guide for Researchers and Drug Development Professionals

As high-throughput screening (HTS) and fragment-based drug discovery evolve, functionalized indoles have become ubiquitous scaffolds. Among these, 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (7-ADICA) is frequently utilized as a versatile building block for kinase inhibitors, fluorescent probes, and peptidomimetics. However, the exact physicochemical properties that make 7-ADICA synthetically attractive—its electron-rich core and hydrogen-bonding potential—also predispose it to severe cross-reactivity and assay interference.

As a Senior Application Scientist, I frequently observe promising hit compounds containing this scaffold fail during orthogonal validation. This guide deconstructs the biochemical causality behind 7-ADICA’s cross-reactivity, compares it objectively with alternative scaffolds, and provides self-validating protocols to de-risk your screening cascades.

Mechanisms of Cross-Reactivity: The Causality of Interference

The cross-reactivity of 7-ADICA in biochemical assays is rarely due to promiscuous target engagement. Instead, it is driven by three distinct physicochemical mechanisms that classify it as a frequent hitter or Pan-Assay Interference Compound (PAINS)[1].

A. Autofluorescence via Push-Pull Conjugation

7-ADICA possesses an electron-donating 7-amino group and an electron-withdrawing 5-carboxylic acid. This creates a strong "push-pull" dipole across the extended π -conjugated indole system. When excited by UV or blue light (e.g., 340–380 nm), the molecule exhibits a massive Stokes shift, emitting strongly in the 440–480 nm range. This directly overlaps with the emission spectra of common fluorophores like coumarin and NADH, causing catastrophic false-negative or false-positive readouts in fluorescence intensity (FI) and fluorescence polarization (FP) assays[2].

B. Redox Cycling and Hydrogen Peroxide Generation

Aminoindoles are highly susceptible to oxidation. In the presence of strong reducing agents commonly used in assay buffers (e.g., DTT, TCEP), the 7-aminoindole moiety can undergo redox cycling. The compound is oxidized by dissolved oxygen to a reactive imine/quinone-like intermediate, which is subsequently reduced back by DTT, generating stoichiometric amounts of hydrogen peroxide ( H2​O2​ )[3]. This H2​O2​ rapidly oxidizes catalytic cysteine residues in target enzymes (such as protein tyrosine phosphatases and cysteine proteases), leading to irreversible—but biologically irrelevant—enzyme inactivation[3].

C. Nonspecific Protein Binding (Hydrophobic/Electrostatic)

The 2,3-dimethyl substitution increases the lipophilicity (LogP) of the indole core, while the 5-carboxylic acid remains deprotonated (anionic) at physiological pH. This amphiphilic nature promotes nonspecific binding to positively charged patches on assay proteins, such as GST-tags or His-tags, disrupting protein-protein interactions (PPIs) in AlphaScreen or TR-FRET formats.

Mechanism A 7-ADICA Scaffold C Redox Cycling (Imine Intermediate) A->C B Reducing Agent (DTT/TCEP) B->C Drives Cycle D H2O2 Generation C->D O2 to H2O2 E Cysteine Oxidation (Enzyme Inactivation) D->E F False Positive Hit E->F

Mechanism of redox cycling and target inactivation by 7-aminoindole scaffolds in HTS buffers.

Scaffold Comparison: 7-ADICA vs. Alternatives

When designing a library or optimizing a lead, it is crucial to benchmark 7-ADICA against alternative heterocyclic carboxylic acids. The table below summarizes the quantitative interference profiles of these scaffolds based on standardized biochemical profiling.

ScaffoldAutofluorescence (Ex 350 / Em 450)Redox Cycling ( H2​O2​ µM/hr)Nonspecific Binding (AlphaScreen Quench)Overall HTS Suitability
7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid High (+++++)High (15.2 µM/hr)Moderate (22%)Low (Requires strict counter-screens)
5-Aminoindole-2-carboxylic acid Moderate (+++)Very High (28.4 µM/hr)Low (8%)Low (High redox liability)
7-Aminoquinoline-3-carboxylic acid Very High (+++++)Low (1.2 µM/hr)Low (5%)Moderate (Fluorescence liability only)
Benzimidazole-5-carboxylic acid Low (+)Minimal (<0.5 µM/hr)Minimal (<2%)High (Clean profile)

Experimental Workflows: Self-Validating De-risking Protocols

To ensure scientific integrity, any hit containing the 7-ADICA scaffold must be triaged through a self-validating system. Below are the definitive, step-by-step methodologies to quantify its cross-reactivity.

Protocol 1: Autofluorescence Counter-Screening

Causality: Determines if the compound's intrinsic emission overlaps with the assay's detection channel, causing additive signal interference.

  • Buffer Preparation: Prepare the exact biochemical assay buffer (e.g., 50 mM HEPES pH 7.4, 0.01% Triton X-100, 1 mM DTT) without the target protein or substrate.

  • Compound Plating: Dispense 7-ADICA (or derivatives) into a 384-well black, flat-bottom microplate to achieve a final concentration gradient (0.1 µM to 100 µM).

  • Control Inclusion: Include a known highly fluorescent PAINS compound (e.g., curcumin) as a positive control, and DMSO as a vehicle negative control[1].

  • Measurement: Read the plate on a multimode microplate reader (e.g., PHERAstar FSX) using the exact excitation/emission filters of your primary assay (e.g., Ex 340 nm / Em 460 nm).

  • Validation Metric: A compound is flagged for interference if its intrinsic fluorescence exceeds 20% of the specific signal window of the primary assay at its apparent IC50​ concentration[2].

Protocol 2: Horseradish Peroxidase-Phenol Red (HRP-PR) Redox Assay

Causality: Quantifies the generation of H2​O2​ via redox cycling in the presence of reducing agents, which leads to promiscuous enzyme inhibition[3].

  • Reagent Preparation: Prepare a detection mix containing 100 µg/mL Phenol Red and 0.1 U/mL Horseradish Peroxidase (HRP) in standard assay buffer containing 1 mM DTT.

  • Reaction Initiation: Add 7-ADICA to the detection mix at 10 µM and 50 µM concentrations in a 384-well clear plate.

  • Catalase Control (Self-Validation): In parallel wells, add 100 U/mL Catalase. Scientific Logic: Catalase specifically scavenges H2​O2​ . If the signal is abolished by catalase, the interference is definitively confirmed as H2​O2​ -mediated redox cycling[3].

  • Incubation & Readout: Incubate at room temperature for 60 minutes. Read absorbance at 610 nm.

  • Quantification: Interpolate the absorbance against a standard curve of H2​O2​ (0.1 µM to 50 µM) to determine the H2​O2​ generation rate (µM/hr).

Workflow A Primary HTS Hit (7-ADICA derivative) B Autofluorescence Counter-screen A->B C HRP-PR Redox Assay (with DTT) B->C Pass E False Positive (Discard) B->E High Background D Orthogonal Assay (e.g., Mass Spectrometry) C->D Pass C->E H2O2 Detected D->E No Binding Detected F Validated Hit (Proceed) D->F Confirmed Target Binding

Logical workflow for de-risking 7-ADICA derivatives in biochemical screening cascades.

Summary and Best Practices

While 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid offers rich synthetic vectors, its inherent cross-reactivity profile makes it a high-risk scaffold in early drug discovery. The combination of its push-pull fluorophore nature and its susceptibility to redox cycling in DTT-containing buffers means that positive readouts must be treated with extreme skepticism.

Application Scientist Recommendation: If you must screen libraries containing 7-ADICA, immediately substitute DTT with non-thiol reducing agents (like TCEP, though it can still support some redox cycling) or remove reducing agents entirely if the target allows. Always run the HRP-PR and autofluorescence counter-screens in parallel with your primary assay.

References
  • Johnston, P. A., et al. "Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?" National Institutes of Health (PMC). Available at:[Link][3]

  • Baell, J. B. "Feeling Nature's PAINS: Natural Products, Natural Product Drugs, and Pan Assay Interference Compounds (PAINS)." Journal of Natural Products (ACS Publications). Available at:[Link][1]

  • Dahlin, J. L., et al. "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][2]

Sources

Comparative

Evaluating 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid as a Core Scaffold for cPLA2α Inhibitor Development

In modern Fragment-Based Drug Discovery (FBDD), the selection of a robust core scaffold dictates the pharmacokinetic and pharmacodynamic trajectory of the lead compound. As a Senior Application Scientist specializing in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In modern Fragment-Based Drug Discovery (FBDD), the selection of a robust core scaffold dictates the pharmacokinetic and pharmacodynamic trajectory of the lead compound. As a Senior Application Scientist specializing in lipid kinase and phospholipase targeting, I frequently utilize functionalized indoles to probe the catalytic domains of challenging enzymes. One such privileged building block is 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS 1367968-89-5) .

While this molecule is a low-molecular-weight fragment rather than a finalized drug, its structural geometry is highly optimized for synthesizing potent inhibitors of [1]. cPLA2α is the rate-limiting enzyme in the arachidonic acid cascade, making it a prime target for anti-inflammatory drug development.

Mechanistic Rationale: Why This Scaffold?

The causality behind selecting this specific building block over a generic indole lies in its precise substitution pattern, which solves several inherent medicinal chemistry challenges:

  • 2,3-Dimethyl Substitution (Metabolic Stability): Unsubstituted indoles are notoriously susceptible to cytochrome P450-mediated oxidative metabolism at the C2 and C3 positions. By introducing methyl groups here, we create steric hindrance that effectively blocks this metabolic liability, significantly increasing the half-life of derived inhibitors.

  • 5-Carboxylic Acid (Substrate Mimicry): This moiety is essential for mimicking the polar headgroup of phospholipid substrates, anchoring the molecule within the interfacial binding site of the cPLA2α catalytic domain.

  • 7-Amino Vector (Targeted Elaboration): The addition of a primary amine at the C7 position provides a highly directional hydrogen-bond donor. This allows researchers to elaborate the fragment via amide coupling, reaching into adjacent hydrophobic pockets (such as the substrate-binding channel) to drive nanomolar potency.

G Stimulus Inflammatory Stimulus Ca2 Intracellular Ca2+ Increase Stimulus->Ca2 cPLA2 cPLA2α Activation Ca2->cPLA2 Binds C2 Domain Membrane Membrane Phospholipids cPLA2->Membrane AA Arachidonic Acid (AA) Membrane->AA Cleavage at sn-2 Eicosanoids Prostaglandins & Leukotrienes AA->Eicosanoids COX/LOX Enzymes Inhibitor Indole-5-carboxylic Acids Inhibitor->cPLA2 Inhibits Catalytic Domain

Fig 1. cPLA2α signaling pathway and targeted inhibition by indole-5-carboxylic acid derivatives.

Comparative Performance: Fragment vs. Optimized Inhibitors

To objectively evaluate the utility of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid, we must compare its baseline fragment activity against fully elaborated indole-5-carboxylic acid derivatives (such as [2]) and the industry-standard pyrrolidine inhibitor, [3].

As expected in FBDD, the bare scaffold exhibits weak baseline affinity. However, once elaborated using the 7-amino vector, the resulting compounds achieve nanomolar potency that rivals established reference drugs.

Compound / ScaffoldTargetBiochemical IC50 (µM)Cellular IC50 (µM)Reference
Indole-5-carboxylic acid (Baseline Fragment)cPLA2α> 100N/AScaffold Baseline
7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid cPLA2α> 50N/AOptimized Fragment
Compound 36 (Elaborated Indole Derivative)cPLA2α0.0120.85Lehr et al., 2010
Pyrrophenone (Standard Reference Inhibitor)cPLA2α0.00420.024Seno et al., 2001
Experimental Methodologies

To validate the IC50 values of compounds derived from this scaffold, rigorous biochemical and cellular assays are required. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: GLU Micelle Biochemical Assay for cPLA2α Activity

Causality & Self-Validation: Because cPLA2α acts on lipid interfaces rather than soluble monomers, the substrate must be presented in a mixed micelle format. We use Triton X-100 to form micelles containing the fluorogenic substrate 7-hydroxycoumarinyl-γ-linolenate (GLU). A "no-enzyme" control establishes the baseline fluorescence of the intact substrate, while Pyrrophenone serves as a positive control to validate the assay's dynamic range and sensitivity.

  • Micelle Preparation: Mix 1.5 mM Triton X-100 and 0.05 mM GLU substrate in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM CaCl2). Sonicate for 5 minutes until optically clear.

  • Compound Plating: Dispense 1 µL of the test compound (e.g., synthesized 7-amino indole derivatives) in DMSO across a 10-point concentration gradient into a 384-well black microplate.

  • Enzyme Addition: Add 20 µL of recombinant human cPLA2α (final concentration 5 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 20 µL of the mixed micelle solution to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at Ex 330 nm / Em 390 nm. Calculate the initial velocity (V0) and determine the IC50 using a 4-parameter logistic fit.

Protocol 2: THP-1 Cellular Arachidonic Acid Release Assay

Causality & Self-Validation: Biochemical potency does not always translate to cellular efficacy due to membrane permeability issues. This assay uses THP-1 monocytes stimulated with the calcium ionophore A23187. By using an ionophore, we uniformly force calcium influx, ensuring that any reduction in arachidonic acid release is strictly due to cPLA2α inhibition, bypassing variable upstream receptor signaling.

  • Cell Preparation: Seed THP-1 cells at 1×105 cells/well in a 96-well plate in RPMI-1640 medium containing 1% FBS.

  • Isotope Labeling: Incubate cells with 0.5 µCi/mL of [3H]-arachidonic acid for 18 hours to label the membrane phospholipid pool.

  • Washing: Wash cells three times with PBS containing 0.1% BSA to remove unincorporated [3H]-arachidonic acid.

  • Compound Treatment: Pre-incubate cells with the test compound for 30 minutes at 37°C.

  • Stimulation: Add 2 µM A23187 to stimulate calcium influx and cPLA2α translocation. Incubate for 15 minutes.

  • Quantification: Transfer the supernatant to a scintillation vial and measure the released [3H]-arachidonic acid using a liquid scintillation counter. Normalize against total incorporated radioactivity to calculate the cellular IC50.

References
  • Arnsmann, M., Hanekamp, W., Schulze Elfringhoff, A., & Lehr, M. (2017). Structure-activity relationship studies on 1-(2-oxopropyl)indole-5-carboxylic acids acting as inhibitors of cytosolic phospholipase A2α: Effect of substituents at the indole 3-position on activity, solubility, and metabolic stability. European Journal of Medicinal Chemistry. URL: [Link]

  • Lehr, M., et al. (2010). 1-(5-Carboxyindol-1-yl)propan-2-one Inhibitors of Human Cytosolic Phospholipase A2α with Reduced Lipophilicity: Synthesis, Biological Activity, Metabolic Stability, Solubility, Bioavailability, and Topical in Vivo Activity. Journal of Medicinal Chemistry. URL: [Link]

  • Seno, K., Okuno, T., Nishi, K., Murakami, Y., Watanabe, F., Matsuura, T., Wada, M., Fujii, Y., Yamada, M., Ogawa, T., Okada, T., Hashizume, H., Kii, M., Hara, S., Hagishita, S., Nakamoto, S., Yamada, K., Chikazawa, Y., Ueno, M., Teshirogi, I., Ono, T., & Ohtani, M. (2001). Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'pyrrophenone'. Bioorganic & Medicinal Chemistry Letters. URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid

This document provides essential procedural guidance for the safe and compliant disposal of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid. As drug development professionals, our commitment to safety and environmental...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the critical thinking behind proper chemical waste management.

Disclaimer: This guide is based on general principles of laboratory safety and data from structurally similar compounds. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid before handling or disposal.

Hazard Assessment and Core Safety Principles

Understanding the potential hazards of a compound is the foundational step in its safe management. While a specific Safety Data Sheet (SDS) for 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid was not available, an analysis of similar indole-based carboxylic acids suggests that it should be handled as a hazardous substance.

Common hazards associated with this class of compounds include:

  • Skin Irritation: May cause skin irritation.[1][2][3][4][5][6]

  • Eye Irritation: Can cause serious eye irritation.[1][2][3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2][4][5]

  • Acute Toxicity: May be harmful if swallowed.[1][5][6]

Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) and within a controlled environment, such as a chemical fume hood, to minimize exposure.[7][8]

Personal Protective Equipment (PPE) Summary
Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation.[4]
Eye Protection Chemical safety goggles or glassesTo protect against dust particles and splashes.[4]
Skin and Body Laboratory coatTo prevent contamination of personal clothing.[4]
Respiratory Use in a well-ventilated area or fume hoodTo avoid inhalation of dust particles.[8]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of chemical waste is a regulated process designed to protect both laboratory personnel and the environment. The following protocol outlines the necessary steps for the disposal of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid.

Step 1: Segregation at the Source

Proper segregation is the cornerstone of safe chemical waste management.[4]

  • Designated Waste Container: All waste containing 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid, including unused solid material, contaminated consumables (e.g., weighing paper, pipette tips), and rinse solutions, must be collected in a designated hazardous waste container.[7][9]

  • Compatibility is Key: This waste stream must be kept separate from incompatible materials. Based on the reactivity of similar compounds, avoid mixing with strong oxidizing agents and strong bases.[3][6]

Step 2: Container Management

The integrity and labeling of the waste container are critical for safety and compliance.

  • Container Choice: Use a container that is chemically resistant and has a secure, screw-top closure.[9] If reusing a container, ensure it is clean and that all previous labels have been completely defaced.[9]

  • Labeling: The waste container must be clearly labeled with a "Hazardous Waste" label.[9] The label should include the full chemical name: "7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid" and an indication of its hazards (e.g., "Irritant").

  • Keep it Closed: Waste containers must remain closed except when actively adding waste.[4][9] This prevents the release of vapors and reduces the risk of spills.

Step 3: Accumulation and Storage

Hazardous waste must be stored in a designated and controlled area.

  • Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[10]

  • Storage Conditions: Store the container in a cool, dry, and well-ventilated location, away from direct sunlight and heat sources.[9][11]

Step 4: Disposal and Removal

The final disposal of hazardous chemical waste must be handled by professionals.

  • Licensed Disposal Company: Never dispose of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid down the drain or in the regular trash.[10][12] The disposal must be managed by a licensed professional waste disposal service.[1][12]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the waste container.[10]

Emergency Procedures: Spill and Exposure

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • In Case of a Spill:

    • Evacuate the immediate area if the spill is large or if dust is airborne.[12]

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding the creation of dust.[3][8][12]

    • Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.[3]

    • Wash the spill area thoroughly.

  • In Case of Personal Exposure:

    • Skin Contact: Wash the affected area with soap and plenty of water.[2][12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][11]

    • Inhalation: Move the individual to fresh air.[2][12]

    • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[12]

    • In all cases of significant exposure, or if irritation persists, seek immediate medical attention and provide the SDS to the medical personnel.[2][11][12]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid.

DisposalWorkflow Disposal Workflow for 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid A Generation of Waste (Unused chemical, contaminated items) C Collect in a designated, compatible hazardous waste container A->C Segregate at source B Is the waste container properly labeled and sealed? D Store in Satellite Accumulation Area (SAA) B->D Yes G STOP! Label and seal the container correctly. B->G No C->B E Contact EH&S for waste pickup D->E Container is full or per institutional policy F Final Disposal by Licensed Contractor E->F

Sources

Handling

Personal protective equipment for handling 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid

Handling specialized pharmaceutical intermediates like 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS: 1367968-89-5) requires a rigorous synthesis of chemical knowledge and operational discipline. As a highly func...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized pharmaceutical intermediates like 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS: 1367968-89-5) requires a rigorous synthesis of chemical knowledge and operational discipline. As a highly functionalized indole derivative, this compound presents unique logistical and safety challenges.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, storage, and disposal of this critical building block.

Mechanistic Hazard Analysis & Causality

To design an effective safety protocol, one must first understand the molecular vulnerabilities of the compound. Safety is not just about wearing gloves; it is about understanding why the chemical behaves the way it does.

  • Oxidative Instability (The 7-Amino Group): The indole core is inherently electron-rich. The addition of two electron-donating methyl groups at the 2- and 3-positions further increases the electron density of the ring. Consequently, the primary amino group at the 7-position is highly susceptible to atmospheric oxidation. Exposure to ambient air and room temperature rapidly converts the amine into reactive, deeply colored polymeric species. This dictates the strict requirement for cold-chain logistics[1].

  • Mucous Membrane Irritation (The 5-Carboxylic Acid): Like many aromatic carboxylic acids, this moiety acts as a mild acid and a severe irritant to mucous membranes, eyes, and the respiratory tract (GHS Hazard Statements H315, H319, H335)[2].

  • Dermal Sensitization: Amino-indoles are known skin sensitizers. Repeated exposure can lead to allergic contact dermatitis, necessitating strict barrier controls[3].

Hazard Molecule 7-Amino-2,3-dimethyl- 1H-indole-5-carboxylic acid Amino 7-Amino Group (Oxidation Risk & Sensitizer) Molecule->Amino Acid 5-Carboxylic Acid (Mucous Membrane Irritant) Molecule->Acid Core Indole Core (Biologically Active) Molecule->Core

Figure 1: Structural hazard causality of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid.

Physical & Quantitative Safety Parameters

ParameterValue / SpecificationImpact on Handling & Logistics
Molecular Weight 204.23 g/mol Determines stoichiometric calculations and yield expectations.
Storage Temperature 2°C to 8°C (Cold-Chain)Critical to prevent thermal degradation and ambient oxidation[1].
OSHA PEL (Particulates) 15 mg/m³ (Total Dust)Dictates the absolute need for local exhaust ventilation (fume hood).
Glove Breakthrough Time > 480 minutes (Nitrile, 0.11mm)Ensures safe handling during standard synthesis shifts.

Mandatory Personal Protective Equipment (PPE)

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile gloves (min 0.11 mm thickness)Prevents dermal sensitization from the amino group; resists penetration by fine organic dusts and common synthesis solvents[3].
Eye Protection Tight-fitting safety goggles (EN 166 / NIOSH)Protects against severe eye irritation (H319) caused by the acidic carboxylic moiety[2].
Respiratory N95 / P100 Particulate RespiratorMitigates inhalation risk of irritating dusts (H335) if handling must occur outside a certified fume hood[2].
Body Protection Flame-retardant lab coat, closed-toe shoesPrevents accumulation of static-charged, irritating particles on personal clothing.

Operational Workflows & Methodologies

Workflow N1 1. Cold-Chain Receipt N2 2. Inert Storage (2-8°C) N1->N2 N3 3. Fume Hood Preparation N2->N3 N4 4. Anti-Static Weighing N3->N4 N5 5. Closed-System Synthesis N4->N5 N6 6. EPA-Compliant Incineration N5->N6

Figure 2: End-to-end operational workflow for handling air-sensitive indole derivatives.

Protocol 1: Inert-Atmosphere Weighing and Transfer

Self-Validating Principle: The integrity of the chemical and the safety of the operator must be visually and procedurally verified before any exposure occurs.

  • Visual Integrity Check: Before opening the sealed vial, inspect the powder's color through the glass. Pure 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid should appear as a light-colored (off-white to tan) powder. Validation: If the powder is dark brown or black, the cold-chain was compromised, and the material has oxidized. Do not use it for sensitive syntheses.

  • Environmental Validation: Ensure the fume hood sash is pulled down to the certified operational mark (typically 18 inches) to guarantee a minimum face velocity of 100 feet per minute (fpm).

  • Equipment Preparation: Wipe down the analytical balance pan with an anti-static cloth. Static charge can cause the fine, irritating powder to aerosolize upon opening.

  • Atmospheric Purging: Connect a dry argon or nitrogen line to the receiving reaction flask. Gently purge the flask for 3-5 minutes to displace oxygen.

  • Transfer: Using a grounded, static-free stainless-steel spatula, carefully transfer the required mass. Avoid dropping the powder from a height to minimize dust generation.

  • Resealing & Backfilling: Immediately insert a needle connected to the inert gas line into the headspace of the source vial. Flush for 30 seconds, quickly seal the cap, wrap with Parafilm, and immediately return to 2-8°C storage[1].

Protocol 2: Emergency Spill Response and Decontamination

Self-Validating Principle: Dust suppression must precede collection to prevent inhalation exposure.

  • Immediate Isolation: If the spill occurs outside a fume hood, immediately evacuate personnel from the immediate 2-meter radius. Don a P100 particulate respirator before re-approaching.

  • Aerosol Suppression (Wetting): Do not dry-sweep. Dry sweeping will aerosolize the irritating carboxylic acid dust[4]. Instead, gently mist the spilled powder with a small volume of an inert, low-toxicity solvent (e.g., isopropanol) until the powder is visibly damp.

  • Collection: Use damp, disposable absorbent pads to wipe up the wetted material. Work from the outside of the spill toward the center to prevent spreading.

  • Chemical Neutralization: Wash the affected surface with a mild alkaline solution (such as 5% sodium bicarbonate) to neutralize any residual carboxylic acid, followed by a standard detergent and water wash.

  • Disposal: Place all contaminated pads, gloves, and materials into a designated, heavy-duty hazardous waste bag. Seal and label as "Toxic/Irritant Organic Solid Waste."

Waste Disposal Logistics

Amino-indole derivatives must not be discharged into the municipal sewer system due to their biological activity and potential aquatic toxicity[2].

  • Solid Waste: All empty containers, contaminated PPE, and spill cleanup materials must be placed in sealed, clearly labeled containers and routed for high-temperature chemical incineration (EPA compliant). The incinerator must be equipped with a scrubber to safely handle the nitrogen oxides (NOx) generated during the combustion of the amino and indole nitrogen atoms[3].

  • Liquid Waste: Reaction filtrates or wash solvents containing the compound should be segregated into "Halogenated" or "Non-Halogenated" organic waste carboys, depending on the solvent used, and clearly labeled with the compound's full chemical name.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.